molecular formula C9H11N3O2S B12084409 5-Cyano-N-isopropylpyridine-3-sulfonamide

5-Cyano-N-isopropylpyridine-3-sulfonamide

Cat. No.: B12084409
M. Wt: 225.27 g/mol
InChI Key: WMVSASMXRLUOHT-UHFFFAOYSA-N
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Description

5-Cyano-N-isopropylpyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel antimicrobial and antiviral agents. This pyridine-sulfonamide derivative is characterized by a pyridine core substituted with a cyano group and an N-isopropyl sulfonamide moiety. The pyridine nucleus is a privileged scaffold in pharmaceuticals, known to contribute to favorable pharmacokinetic properties, including improved water solubility, and is found in a wide range of bioactive molecules . The specific combination of the electron-withdrawing cyano group and the sulfonamide functionality is a subject of research due to its potential to modulate the compound's electronic properties, binding affinity, and overall interaction with biological targets. The primary research value of this compound lies in its structural similarity to established bioactive sulfonamide and pyridine derivatives. Sulfonamide-based compounds are a well-known class with a broad spectrum of pharmacological activities. Recent scientific investigations have highlighted that cyclic sulfonamide derivatives demonstrate potent inhibitory activity against viruses, including SARS-CoV-2 , the virus responsible for the COVID-19 pandemic . One closely related fluorinated cyclic sulfonamide compound exhibited robust antiviral activity with an IC50 value of 0.88 μM and a favorable selectivity index (SI) of 30.7, indicating high potential for therapeutic development . Furthermore, pyridine compounds containing sulfonamide groups are frequently explored for their antimicrobial properties against various bacterial and fungal strains, such as Staphylococcus aureus , Escherichia coli , and Candida albicans . Researchers utilize this compound as a key intermediate or precursor in structure-activity relationship (SAR) studies to synthesize more complex molecules and to explore its mechanism of action against specific pathogenic enzymes or cellular pathways. This product is provided for Research Use Only (RUO) and is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

5-cyano-N-propan-2-ylpyridine-3-sulfonamide

InChI

InChI=1S/C9H11N3O2S/c1-7(2)12-15(13,14)9-3-8(4-10)5-11-6-9/h3,5-7,12H,1-2H3

InChI Key

WMVSASMXRLUOHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CN=CC(=C1)C#N

Origin of Product

United States

Synthetic Methodologies for 5 Cyano N Isopropylpyridine 3 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Cyano-N-isopropylpyridine-3-sulfonamide allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process highlights the key bond formations necessary for its synthesis and informs the strategic selection of synthetic routes.

Disconnection of the Sulfonamide Moiety

The most logical initial disconnection breaks the nitrogen-sulfur bond of the sulfonamide functional group. This is a standard and reliable disconnection for sulfonamides, leading to two key precursors: a pyridine-3-sulfonyl chloride derivative and isopropylamine (B41738). This approach simplifies the synthesis by separating the formation of the substituted pyridine (B92270) core from the final installation of the N-isopropyl group.

Approaches for Pyridine Ring Construction

Further deconstruction of the pyridine-3-sulfonyl chloride intermediate focuses on the formation of the pyridine ring itself. Several powerful methods for pyridine synthesis are available to the synthetic chemist. These include:

Condensation Reactions: Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. google.com

Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloaddition reactions offer a convergent and atom-economical approach to constructing the pyridine ring from alkynes and nitriles. google.com This method allows for a high degree of control over the substitution pattern on the resulting pyridine. google.com

Incorporation of the Cyano and Isopropyl Substituents

The retrosynthetic strategy must also consider the timely introduction of the cyano and isopropyl groups. The isopropyl group is straightforwardly introduced in the final step by the reaction of the pyridine-3-sulfonyl chloride with isopropylamine.

The introduction of the cyano group at the C-5 position of the pyridine ring can be envisioned through several pathways. A common and effective method is the nucleophilic substitution of a halogen atom, typically bromine or chlorine, at the 5-position. This halogen can be introduced onto the pyridine ring at an earlier stage of the synthesis. The cyanation is often achieved using a cyanide source, such as potassium or zinc cyanide, and is frequently catalyzed by a transition metal complex, typically involving palladium or nickel.

Established Multi-step Synthetic Routes

Based on the retrosynthetic analysis, a plausible and established multi-step synthetic route commencing from a pre-formed pyridine precursor is outlined below. This pathway leverages halogenation and nucleophilic substitution strategies, which are well-documented for the functionalization of pyridine rings.

Synthesis from Pyridine Precursors

The synthesis of this compound can be efficiently achieved starting from a suitably substituted pyridine derivative. A common strategy involves the use of a halogenated pyridine as a key intermediate, which allows for the sequential introduction of the sulfonamide and cyano functionalities.

A viable synthetic pathway begins with a 3,5-dihalopyridine, such as 3,5-dibromopyridine. This starting material allows for the selective functionalization at the 3- and 5-positions. The greater reactivity of the halogen at the 3-position towards certain reagents can be exploited, or one of the halogens can be selectively converted to another functional group.

A representative synthetic sequence is detailed below:

Selective Functionalization of 3,5-Dibromopyridine: 3,5-Dibromopyridine can be selectively functionalized at the 3-position. For instance, a lithium-halogen exchange followed by quenching with a suitable electrophile can be employed. Alternatively, a palladium-catalyzed cross-coupling reaction could be used. For the purpose of this synthesis, we will consider the conversion of the 3-bromo substituent to a sulfonyl chloride group.

Sulfonamide Formation: The resulting 5-bromopyridine-3-sulfonyl chloride is then reacted with isopropylamine in the presence of a base to form N-isopropyl-5-bromopyridine-3-sulfonamide. This reaction is typically high-yielding and proceeds under mild conditions.

Cyanation: The final step involves the conversion of the bromo substituent at the 5-position to a cyano group. This is commonly achieved through a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium ferrocyanide. This transformation is generally efficient and tolerant of a wide range of functional groups.

The following table outlines the proposed reaction steps and typical conditions for the synthesis of this compound from 3,5-dibromopyridine.

StepReactant(s)Reagents and ConditionsProduct
13,5-Dibromopyridine1. n-BuLi, THF, -78 °C; 2. SO2; 3. N-Chlorosuccinimide (NCS)5-Bromopyridine-3-sulfonyl chloride
25-Bromopyridine-3-sulfonyl chlorideIsopropylamine, Triethylamine (B128534), Dichloromethane, 0 °C to rt5-Bromo-N-isopropylpyridine-3-sulfonamide
35-Bromo-N-isopropylpyridine-3-sulfonamideZn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °CThis compound

Table 1: Proposed Synthetic Route for this compound

Sulfonylation and Amidation Reactions

A primary and logical synthetic pathway involves the sequential formation of the sulfonyl chloride and its subsequent amidation. This two-step process typically begins with a pyridine ring already bearing the cyano group at the 5-position.

The initial step is the introduction of a sulfonyl chloride group at the 3-position of the pyridine ring. The key intermediate for this process is 5-cyanopyridine-3-sulfonyl chloride . biosynth.comsigmaaldrich.com The synthesis of such an intermediate can be accomplished through several established methods. One common strategy is the treatment of the corresponding sulfonic acid, 5-cyanopyridine-3-sulfonic acid , with a chlorinating agent like phosphorus pentachloride in phosphorus oxychloride. chemicalbook.comgoogleapis.com Another route involves a Sandmeyer-type reaction, starting from a 3-aminopyridine (B143674) derivative which undergoes diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. nih.govresearchgate.net

Once the 5-cyanopyridine-3-sulfonyl chloride intermediate is obtained, the final step is the amidation reaction. This is a well-established transformation where the sulfonyl chloride is treated with isopropylamine . eurjchem.com The reaction is typically conducted in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct, yielding the target compound, This compound . eurjchem.comnih.gov

Table 1: Reagents for Sulfonylation and Amidation

Step Reagent Class Example Reagents Purpose
Sulfonylation Chlorinating Agent Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) Conversion of sulfonic acid to sulfonyl chloride
Catalyst (Sandmeyer) Copper(I) chloride (CuCl) Catalyzes the sulfonyl group formation from a diazonium salt
Amidation Amine Isopropylamine Forms the N-isopropylsulfonamide linkage
Base Triethylamine (Et₃N), Pyridine HCl scavenger
Solvent Dichloromethane (DCM), Acetonitrile (B52724) Reaction medium
Cyanation Protocols

An alternative strategy involves introducing the cyano group onto a pyridine ring that already possesses the N-isopropylsulfonamide functionality. This is typically achieved by the cyanation of a halogenated precursor, such as 5-bromo-N-isopropylpyridine-3-sulfonamide .

The classic method for this transformation is the Rosenmund-von Braun reaction , which utilizes a stoichiometric amount of copper(I) cyanide (CuCN) to displace a halide on an aromatic ring. numberanalytics.comsynarchive.com This reaction often requires high temperatures (up to 200°C) and polar, high-boiling solvents like DMF or pyridine to proceed effectively. wikipedia.orgorganic-chemistry.org

Modern advancements have led to the development of more efficient catalytic cyanation methods. These protocols often employ palladium or copper catalysts in conjunction with less toxic and more manageable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net These catalytic systems can offer milder reaction conditions and broader functional group tolerance, representing a more sustainable approach to this transformation. researchgate.net

Table 2: Comparison of Cyanation Methods

Method Cyanide Source Catalyst Typical Conditions
Rosenmund-von Braun Copper(I) cyanide (CuCN) None (stoichiometric CuCN) High temperature (150-200°C), Polar solvent (DMF) organic-chemistry.org
Catalytic Cyanation Potassium ferrocyanide (K₄[Fe(CN)₆]) Copper(I) iodide (CuI) / Ligand 90-130°C, DMF researchgate.net
Catalytic Cyanation Zinc cyanide (Zn(CN)₂) Palladium complex (e.g., Pd(PPh₃)₄) 80-120°C, Solvent (DMF, DMA)

Synthesis from Non-Pyridine Precursors via Cyclization

This approach constructs the core pyridine heterocycle from acyclic starting materials that are strategically chosen to contain or lead to the desired substituents.

One-Pot and Cascade Reactions

Modern organic synthesis emphasizes efficiency through one-pot and cascade reactions, which combine multiple transformations into a single operation, avoiding the isolation of intermediates. Several such strategies are applicable to the synthesis of polysubstituted pyridines. acs.org

For example, modifications of the Bohlmann-Rahtz synthesis (discussed below) allow for a one-pot, three-component reaction between an alkynone, a 1,3-dicarbonyl compound, and a source of ammonia (like ammonium (B1175870) acetate). core.ac.ukorganic-chemistry.org This method assembles the pyridine ring with high regiocontrol under mild, acid-free conditions. Other advanced cascade reactions can build the pyridine ring from simple starting materials like aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of Wittig, Staudinger, and electrocyclization reactions. acs.orgresearchgate.net A tandem approach using Blaise reaction intermediates has also been developed for the controlled synthesis of substituted pyridines. nih.gov

Heterocyclization Methodologies

A cornerstone of pyridine synthesis from acyclic precursors is the Bohlmann-Rahtz pyridine synthesis . wikipedia.orgsynarchive.com This reaction proceeds in two stages: first, the condensation of an enamine with an ethynylketone produces an aminodiene intermediate. Second, this intermediate undergoes a heat-induced cyclodehydration to form the final 2,3,6-trisubstituted pyridine. organic-chemistry.org

To apply this to the target molecule, one would require precursors containing the necessary functionalities. However, a significant drawback of the classic Bohlmann-Rahtz synthesis is the potential for acid-catalyzed decomposition of enamines bearing sensitive electron-withdrawing groups, such as a cyano group. organic-chemistry.orgorganische-chemie.ch To overcome this, milder alternatives have been developed, for instance, using solid acid catalysts like Amberlyst-15, which allows for a simpler workup and tolerates a broader range of functional groups. organic-chemistry.org

Novel and Green Chemistry Approaches in Synthesis

The development of synthetic methodologies for a compound like this compound is increasingly guided by the principles of green chemistry, which prioritizes efficiency, safety, and sustainability.

Catalytic Transformations for Enhanced Efficiency

Catalysis is central to developing more efficient and environmentally benign synthetic routes. Several catalytic methods can be applied to the synthesis of the target sulfonamide.

Catalytic Pyridine Formation: The multicomponent synthesis of pyridines bearing a sulfonamide moiety has been successfully demonstrated using novel catalytic systems. For instance, a quinoline-based dendrimer-like ionic liquid has been employed as a highly efficient and recyclable catalyst for the one-pot synthesis of pyridines under solvent-free conditions, proceeding through a proposed vinylogous anomeric-based oxidation mechanism. rsc.orgrsc.orgresearchgate.net

Photocatalytic Reagent Synthesis: Visible-light photocatalysis offers a sustainable pathway for preparing key intermediates. Heterogeneous catalysts, such as potassium poly(heptazine imide), can mediate the synthesis of arenesulfonyl chlorides from the corresponding arenediazonium salts under mild, room temperature conditions, providing a green alternative to traditional methods like the Meerwein chlorosulfonylation. nih.gov

Catalytic S-N Bond Formation: While the reaction between a sulfonyl chloride and an amine is highly reliable, research into direct catalytic C-H amination or coupling reactions aims to reduce the number of synthetic steps. Ruthenium-catalyzed reactions, for example, have been reported for the synthesis of secondary sulfonamides. ekb.eg

Table 3: Examples of Catalytic Transformations in Pyridine Sulfonamide Synthesis

Transformation Catalyst Type Example Advantage
Pyridine Ring Synthesis Ionic Liquid Quinoline-based dendrimer-like IL High yield, short reaction time, solvent-free, catalyst recyclability rsc.orgrsc.org
Sulfonyl Chloride Synthesis Heterogeneous Photocatalyst Potassium poly(heptazine imide) Sustainable, mild conditions, visible light, metal-free nih.gov
Cyanation Copper or Palladium Complexes CuI / ligand or Pd(PPh₃)₄ Milder conditions, avoids stoichiometric toxic reagents researchgate.net
Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, represents a powerful and versatile strategy for forming the crucial S-N bond in sulfonamides. These methods offer milder conditions and broader functional group tolerance compared to classical approaches.

Copper-Catalyzed N-Arylation: Copper-catalyzed coupling reactions are a prominent strategy for synthesizing N-aryl and N-heteroaryl sulfonamides. nih.gov A general approach for synthesizing the target compound would involve the coupling of a 5-cyanopyridine-3-sulfonyl precursor with isopropylamine. More advanced copper-catalyzed methods can even form sulfonamides via the oxidative C-N bond cleavage of tertiary amines coupled with sulfonyl chlorides. rsc.org Another innovative one-pot method involves a copper-catalyzed decarboxylative halosulfonylation, which allows for the synthesis of sulfonamides directly from the corresponding carboxylic acids and amines, circumventing the need to isolate often reactive sulfonyl chloride intermediates. princeton.edu

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is highly applicable to sulfonamide synthesis. thieme-connect.comresearchgate.net This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl or heteroaryl halide (or triflate) with an amine. For the target molecule, this could involve coupling 3-bromo-5-cyanopyridine with an N-isopropylsulfonamide precursor or, more directly, coupling 5-cyano-pyridine-3-sulfonyl chloride with isopropylamine. thieme-connect.com While traditionally used for N-arylation, its principles are adaptable for alkylamines.

Table 1: Overview of Transition Metal-Catalyzed Sulfonamide Synthesis Strategies
Catalyst SystemReactant AReactant BGeneral ConditionsRelevance to Target Synthesis
Cu Salts (e.g., CuI, Cu₂O) / Ligand5-Cyano-pyridine-3-sulfonyl chlorideIsopropylamineBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene), Heat (100 °C)Direct formation of the S-N bond. nih.gov
Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP)3-Bromo-5-cyanopyridineH₂N-SO₂-NH-iPrBase (e.g., Cs₂CO₃), Solvent (e.g., Toluene), HeatFormation of the C-N bond on a pre-formed sulfonamide. nih.gov
Copper Catalyst5-Cyanonicotinic acidIsopropylamineOne-pot decarboxylative halosulfonylation followed by amination. princeton.eduAvoids isolation of the sulfonyl chloride intermediate.
Organocatalysis and Biocatalysis in Specific Steps

Organocatalysis: This field uses small organic molecules to accelerate chemical reactions. While direct organocatalytic synthesis of the final S-N bond of the target compound is not standard, organocatalysts can be crucial in the synthesis of the pyridine core. Pyridine derivatives themselves, or related N-oxides, can act as organocatalysts in various transformations. researchgate.netorganic-chemistry.orgacs.org For example, a photochemical organocatalytic method has been reported for the functionalization of pyridines via pyridinyl radicals, which could be adapted to introduce the cyano group or other functionalities. nih.govacs.org

Biocatalysis: The use of enzymes for chemical synthesis is a cornerstone of green chemistry. While biocatalysis is well-established for processes like amide bond formation, specific enzymatic routes for the sulfamidation step to produce this compound are not prominently documented in the literature. However, the general potential for enzymes to perform selective transformations under mild, aqueous conditions makes this an area of ongoing research interest for producing pharmaceutical intermediates.

Solvent-Free and Aqueous Medium Synthesis

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and can lead to higher reaction rates and easier product purification. Solvent-free, or neat, conditions have been successfully applied to the synthesis of related heterocyclic structures, often in conjunction with microwave irradiation. researchgate.netresearchgate.net For instance, the synthesis of N-sulfonylformamidines has been achieved through the direct condensation of sulfonamides with DMF-DMA at room temperature under solvent-free conditions. researchgate.net

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of sulfonamides can be effectively carried out in aqueous media. nih.gov Typically, the reaction between a sulfonyl chloride and an amine is performed in water with a base like sodium carbonate to neutralize the HCl byproduct, followed by simple filtration to isolate the product. nih.govresearchgate.net This approach is highly advantageous for industrial-scale production due to its simplicity and improved safety profile.

Microwave-Assisted and Sonochemical Synthetic Protocols

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netmdpi.comeurekaselect.com The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been shown to be far more efficient under microwave heating compared to conventional methods. researchgate.netcardiff.ac.uk This technology could be applied to accelerate either the formation of the cyanopyridine ring or the final coupling step with isopropylamine.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Amino-3-cyanopyridine Derivatives researchgate.net
MethodReaction TimeYield (%)Conditions
Conventional Heating6 - 10 hours70 - 72%Liquid phase, ethanol (B145695) solvent
Microwave Irradiation3 - 5 minutes85 - 88%Solvent-free

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. researchgate.net Traditional sulfonamide synthesis, which involves reacting a sulfonyl chloride with an amine, has a lower atom economy because it generates a stoichiometric amount of HCl byproduct that must be neutralized by a base. researchgate.netnih.gov

To improve atom economy and minimize waste, modern synthetic strategies focus on:

Addition Reactions: Designing syntheses that involve addition reactions, where all atoms of the reactants are incorporated into the product.

Catalytic Routes: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure avoids the need for intermediate purification, which reduces solvent use and material loss. The copper-catalyzed conversion of carboxylic acids directly to sulfonamides is an excellent example of this. princeton.edu

Metrics like Process Mass Intensity (PMI) , which is the ratio of the total mass of materials (water, solvents, reagents) used to the mass of the final product, are used in the pharmaceutical industry to provide a holistic measure of a process's greenness. mdpi.comacs.orgscispace.com Optimizing the synthesis of this compound would involve selecting routes with high atom economy and a low PMI.

Process Optimization and Scale-Up Considerations

Moving a synthesis from a laboratory setting to industrial production requires careful optimization of all reaction parameters to ensure safety, cost-effectiveness, and reproducibility.

Reaction Parameter Optimization

The optimization of a chemical reaction is a systematic process involving the study of various parameters to achieve the highest possible yield and purity of the desired product while minimizing cost and reaction time. researchgate.net For the synthesis of this compound, key parameters to optimize would include:

Catalyst and Ligand Selection: For transition-metal catalyzed reactions, screening different metals (e.g., Pd, Cu), ligands, and catalyst precursors is crucial. acs.org

Catalyst Loading: The amount of catalyst used must be minimized to reduce costs without sacrificing reaction efficiency. catalysis.blognih.gov Overloading can sometimes be detrimental. researchgate.net

Solvent: The choice of solvent can dramatically affect solubility, reaction rate, and product isolation.

Base: The type and amount of base used in coupling reactions can influence catalyst activity and prevent side reactions.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion in the shortest time possible, preventing thermal degradation of products or reagents. acs.org

Table 3: Example of Reaction Parameter Optimization for a Catalyzed Coupling Reaction researchgate.net
EntryParameter VariedConditionYield (%)
1SolventToluene70
2Acetonitrile90
3Ethanol65
4Temperature (in Acetonitrile)60 °C75
580 °C90
6100 °C88
7Catalyst Loading (at 80 °C)10 mg83
815 mg90

Industrial Synthesis Feasibility Assessments

The industrial production of this compound is theoretically viable, though it presents several challenges that would need to be addressed for a cost-effective and scalable process. A plausible synthetic strategy would likely revolve around two main disconnections: the formation of the sulfonamide bond and the introduction of the cyano group.

Proposed Synthetic Routes:

One potential pathway begins with a pre-existing cyanopyridine derivative. For instance, starting with a suitable 3-halopyridine-5-carbonitrile, a nucleophilic aromatic substitution could be attempted to introduce a sulfur-containing functional group, which can then be converted to the sulfonyl chloride and subsequently reacted with isopropylamine.

A more common and likely more feasible approach would involve the sulfonation of a pyridine ring, followed by conversion to the sulfonamide and subsequent introduction of the cyano group. A key intermediate would be pyridine-3-sulfonic acid, which is produced industrially. google.com The general synthesis of pyridine sulfonamides often involves reacting a pyridine sulfonyl chloride with an appropriate amine. chemicalbook.comeurjchem.com

The introduction of the cyano group can be a significant hurdle in industrial synthesis. Ammoxidation of a methyl group at the 5-position of the pyridine ring is a common industrial method for producing cyanopyridines. chemicalbook.comgoogle.com This process involves the reaction of the corresponding methylpyridine with ammonia and air at high temperatures over a catalyst. chemicalbook.comgoogle.com Another approach is the cyanation of a halogenated pyridine derivative using a cyanide salt, which can be achieved under various conditions. google.comthieme-connect.deacs.org

Key Considerations for Industrial Scale-Up:

Starting Material Availability and Cost: The cost and availability of the initial pyridine starting material would be a major factor.

Reagent Handling and Safety: The use of potentially hazardous reagents such as sulfonylating agents (e.g., chlorosulfonic acid), and cyanating agents (e.g., potassium cyanide) would require strict safety protocols and specialized equipment. thieme-connect.de

Process Control and Optimization: Each step of the synthesis would need to be optimized for yield, purity, and cycle time. This includes reaction temperature, pressure, catalyst selection, and solvent choice. For instance, the ammoxidation reaction for forming the cyano group is highly temperature-dependent. chemicalbook.com

Interactive Data Table: Plausible Industrial Synthesis Routes for this compound

Route Key Starting Material Key Transformation Steps Potential Challenges
A 3-Methyl-5-bromopyridine1. Sulfonation2. Conversion to sulfonyl chloride3. Reaction with isopropylamine4. Cyanation (e.g., Rosenmund-von Braun reaction)Multi-step, potential for low overall yield, harsh reagents for cyanation.
B 5-Methylpyridine-3-sulfonic acid1. Conversion to sulfonyl chloride2. Reaction with isopropylamine3. Ammoxidation of the methyl groupHigh temperatures and specific catalysts required for ammoxidation, potential for side reactions.
C 3-Amino-5-cyanopyridine1. Diazotization2. Sandmeyer reaction to introduce sulfonyl chloride3. Reaction with isopropylamineHandling of diazonium salts can be hazardous, potential for low yields in the Sandmeyer reaction.

Purification Strategies for High Purity Target Compound

Achieving high purity of the final this compound product is critical, especially for applications in research and development where impurities can significantly affect results. A combination of purification techniques would likely be employed.

Crystallization:

Crystallization is a fundamental and cost-effective method for purifying solid organic compounds. nih.gov Sulfonamides are often crystalline solids, making this a primary choice for purification. eurjchem.comnih.gov The selection of an appropriate solvent or solvent system is crucial for obtaining high purity and good crystal morphology. The process would involve dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the target compound to crystallize out while impurities remain in the solution. The crystal structure and potential for polymorphism would need to be studied, as different crystalline forms can have different physical properties. nih.gov

Chromatographic Methods:

Chromatography is a powerful technique for separating and purifying compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: For laboratory-scale purification or for removing closely related impurities, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase would be effective. thieme-connect.demdpi.com The choice of eluent (mobile phase) would be optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC could be employed. researchgate.net Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for purifying polar organic molecules like pyridine derivatives. researchgate.netchromforum.org

Counter-Current Chromatography: Techniques like pH-zone-refining counter-current chromatography have been successfully used to separate pyridine derivatives from synthetic mixtures, yielding high purity products. nih.gov

Other Techniques:

Extraction: Liquid-liquid extraction could be used as an initial purification step to remove impurities with significantly different solubility or acid-base properties.

Distillation: If any of the intermediates or the final product are liquids with sufficient volatility and thermal stability, distillation under reduced pressure could be a viable purification method. google.com

Interactive Data Table: Comparison of Purification Strategies for this compound

Technique Principle Advantages Disadvantages Applicability for High Purity
Crystallization Difference in solubility between the compound and impurities in a given solvent. nih.govCost-effective, scalable, can yield very pure material.Relies on the compound being a solid, requires solvent screening, potential for polymorphism. nih.govHigh
Column Chromatography Separation based on polarity differences. mdpi.comVersatile, can separate complex mixtures.Can be time-consuming, uses large volumes of solvent, may not be cost-effective for large scale.High
Preparative HPLC High-resolution separation based on partitioning between a stationary and mobile phase. researchgate.netExcellent for achieving very high purity, can separate closely related compounds.Expensive, limited sample capacity, not typically used for bulk industrial production.Very High
Extraction Partitioning of a compound between two immiscible liquid phases.Simple, fast, good for initial cleanup.Limited separation power, may not remove all impurities.Low to Medium

Chemical Reactivity and Derivatization of 5 Cyano N Isopropylpyridine 3 Sulfonamide

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring in 5-Cyano-N-isopropylpyridine-3-sulfonamide is rendered highly electron-deficient by the presence of both the 5-cyano and 3-sulfonamide substituents. This electronic profile is the primary determinant of its reactivity.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on pyridine is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional powerful electron-withdrawing groups, the cyano and sulfonamide groups, further deactivates the ring towards electrophiles. Any potential electrophilic attack would be directed to the positions least deactivated, which are the C-4 and C-6 positions. However, such reactions would likely require harsh conditions and are not commonly observed.

Nucleophilic Aromatic Substitution at Activated Positions

The electron-deficient nature of the pyridine ring, enhanced by the cyano and sulfonamide groups, makes it a prime candidate for nucleophilic aromatic substitution (SNAr). nih.govyoutube.comlibretexts.org The positions ortho and para to the electron-withdrawing groups are particularly activated for nucleophilic attack. In the case of this compound, the C-2, C-4, and C-6 positions are activated.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org The stability of this intermediate is crucial, and the presence of electron-withdrawing groups at positions that can delocalize the negative charge is key. The cyano group is particularly effective at activating the ring for such reactions. nih.gov

Common nucleophiles for these reactions include amines, alkoxides, and thiolates. For instance, the reaction of a related compound, 2-chloropyridine, with amines is a well-established method for introducing new nitrogen-containing substituents onto the pyridine ring. youtube.com While this compound does not have an inherent leaving group on the ring, a suitable leaving group could be introduced, for example, by halogenation, to facilitate SNAr reactions.

Position Activating Groups Potential for Nucleophilic Attack
C-2Ortho to Sulfonamide, Para to CyanoHigh
C-4Ortho to Cyano and SulfonamideHigh
C-6Para to SulfonamideModerate

Oxidation and Reduction Reactions of the Heterocycle

The pyridine ring is generally resistant to oxidation. However, under strong oxidizing conditions, N-oxidation to form the corresponding pyridine-N-oxide can occur. This transformation would alter the electronic properties of the ring, potentially making it more susceptible to certain substitution reactions.

Reduction of the pyridine ring is also possible. Catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative. The conditions required for this transformation would need to be carefully controlled to avoid reduction of the cyano group.

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In principle, the sulfonamide group could direct metalation to the C-4 position. This would involve deprotonation at this position using a strong base, such as an organolithium reagent, to form an organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C-4 position. However, the presence of the acidic N-H proton on the sulfonamide would likely need to be protected or a di-lithiation strategy employed.

Transformations of the Sulfonamide Moiety

The sulfonamide group itself is a versatile functional handle for further derivatization.

N-Alkylation and Acylation Reactions

The nitrogen atom of the sulfonamide is nucleophilic and can undergo alkylation and acylation reactions. researchgate.netresearchgate.net The proton on the nitrogen is acidic and can be removed by a base to generate a sulfonamidate anion, which is a potent nucleophile.

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce an alkyl group onto the sulfonamide nitrogen. This is a common strategy in medicinal chemistry to modify the properties of a lead compound. For example, studies on related pyridine sulfonamides have shown successful N-alkylation using various alkylating agents. ekb.eg

N-Acylation: Similarly, acylation can be achieved by reacting the sulfonamide with acyl chlorides or anhydrides in the presence of a base. This would yield the corresponding N-acylsulfonamide.

Reactant Reagent Product Reference
Pyridine Sulfonamide DerivativeMethyl BromideN-Methylated Sulfonamide ekb.eg
Pyridine Sulfonamide DerivativeAllyl BromideN-Allylated Sulfonamide ekb.eg
Pyridine Sulfonamide DerivativePropargyl BromideN-Propargylated Sulfonamide ekb.eg
2-AminopyridineChloroacetyl chlorideN-Chloroacetylated Amine researchgate.net

The table above illustrates typical N-alkylation and acylation reactions on related structures, demonstrating the feasibility of these transformations on the sulfonamide moiety of this compound.

Derivatization of the Sulfonyl Group

The sulfonamide group is a critical functional group in many biologically active compounds. nih.gov While direct derivatization of the N-isopropylsulfonamide can be challenging, the reactivity of its precursor, pyridine-3-sulfonyl chloride, provides insight into potential transformations. Sulfonyl chlorides are known to react with various nucleophiles. nih.govnih.gov For instance, pyridine-3-sulfonyl (PS) chloride is used as a derivatization reagent to enhance the ionization efficiency of molecules like steroidal estrogens in mass spectrometry analysis. nih.govnih.gov This is achieved by reacting the sulfonyl chloride with hydroxyl or amine groups on the target molecule. nih.gov This underlying reactivity suggests that the sulfur atom in this compound remains electrophilic, though less so than in the corresponding sulfonyl chloride.

Further derivatization can be envisioned through reactions that cleave and reform the sulfonamide bond. For instance, sulfonimides can be synthesized by reacting an amine with multiple equivalents of a sulfonyl chloride in the presence of a base like pyridine. nih.gov These sulfonimides can then be selectively cleaved to regenerate a sulfonamide, indicating a pathway for modifying substituents on the nitrogen atom. nih.gov

Hydrolysis and Cleavage Reactions

The sulfonamide bond (-SO₂-NH-) is susceptible to cleavage under various conditions. Hydrolytic cleavage of sulfonamides can occur at the sulfur-nitrogen (S–N) bond or the carbon-nitrogen (C–N) bond. nih.govacs.org Studies on similar sulfonamide-containing compounds have shown that these reactions can be catalyzed by materials like cerium dioxide (CeO₂) nanoparticles under aqueous conditions, even without pH adjustment or illumination. nih.govacs.org

The primary pathways for cleavage include:

S–N Bond Cleavage : This is a common reaction pathway for sulfonamides, resulting from a nucleophilic attack on the sulfur atom. nih.gov Under acidic conditions, this cleavage is often favored, yielding a sulfonic acid and the corresponding amine. nih.govresearchgate.net For this compound, this would yield 5-cyanopyridine-3-sulfonic acid and isopropylamine (B41738).

C–N Bond Cleavage : This pathway involves the cleavage of the bond between the pyridine ring and the sulfonamide nitrogen. This can occur via mechanisms like aromatic nucleophilic substitution, particularly because the electron-withdrawing nature of the pyridine ring can facilitate nucleophilic attack. nih.gov This would result in the formation of sulfanilamide (B372717) analogues.

Electrochemical Cleavage : Electrochemical methods have been developed for the selective cleavage of N-S bonds in sulfonamides and sulfonimides. nih.govresearchgate.net This approach offers a high degree of chemoselectivity, allowing for the removal of sulfonyl groups under specific potentials. nih.gov For N-alkylated sulfonamides, electrically-driven N(sp²)-C(sp³) bond cleavage has also been reported, which would correspond to the removal of the isopropyl group. researchgate.net

Table 1: Summary of Hydrolysis and Cleavage Reactions of Sulfonamides
Reaction TypeConditionsBond CleavedPotential Products from this compoundReference
Ceria-Catalyzed HydrolysisAqueous solution with CeO₂ nanoparticlesS-N or C-N5-Cyanopyridine-3-sulfonic acid, Isopropylamine nih.govacs.org
Acid HydrolysisAcidic conditions (e.g., pH 4)S-N5-Cyanopyridine-3-sulfonic acid, Isopropylamine researchgate.net
Electrochemical CleavageElectrolysis at a specific potentialN-S or N-C(isopropyl)5-Cyanopyridine-3-amine or 5-Cyanopyridine-3-sulfonamide nih.govresearchgate.net

Reactivity of the Cyano Group

The cyano group (-C≡N) on the pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the parent molecule.

Reduction to Amines and Aldehydes

The nitrile functionality can be readily reduced to form either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed. wikipedia.org

Reduction to Amines : The conversion of nitriles to primary amines (R-CN → R-CH₂NH₂) is a fundamental transformation. Catalytic hydrogenation is an economical method, often utilizing catalysts such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org Stoichiometric reducing agents like lithium aluminium hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), or diisopropylaminoborane (B2863991) are also highly effective for this conversion. wikipedia.orgnih.govorganic-chemistry.org

Reduction to Aldehydes : A partial reduction of the nitrile followed by hydrolysis yields an aldehyde (R-CN → R-CHO). The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is a classic method for this transformation. wikipedia.org Modern reagents like diisobutylaluminium hydride (DIBAL-H) are also commonly used to convert nitriles to aldehydes, proceeding through an imine intermediate that is hydrolyzed during aqueous workup. wikipedia.org

Table 2: Reagents for the Reduction of the Cyano Group
Desired ProductReagent/MethodResulting Functional GroupReference
AmineCatalytic Hydrogenation (H₂, Raney Ni, Pd/C)-CH₂NH₂ wikipedia.org
Lithium Aluminium Hydride (LiAlH₄)-CH₂NH₂ wikipedia.org
Diisopropylaminoborane/LiBH₄-CH₂NH₂ nih.govorganic-chemistry.org
AldehydeDiisobutylaluminium hydride (DIBAL-H) followed by hydrolysis-CHO wikipedia.org
Stephen Aldehyde Synthesis (SnCl₂/HCl)-CHO wikipedia.org

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of aromatic nitriles is a key reaction that converts the cyano group into a carboxylic acid or an amide. numberanalytics.comnumberanalytics.com The reaction can be catalyzed by either acid or base, and the final product often depends on the specific conditions. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with a strong acid, such as aqueous hydrochloric or sulfuric acid, typically leads to the formation of the corresponding carboxylic acid. numberanalytics.comchemguide.co.uk The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. numberanalytics.comchemistrysteps.com In this case, 5-(isopropylsulfamoyl)nicotinic acid would be the final product.

Base-Catalyzed Hydrolysis : When heated with a strong base like sodium hydroxide, the nitrile is hydrolyzed first to an amide and then to the salt of the carboxylic acid. numberanalytics.comchemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk Depending on the reaction conditions, it is sometimes possible to isolate the intermediate amide. numberanalytics.comnumberanalytics.com

Nitrile Cycloaddition Reactions (e.g., Tetrazole Formation)

The cyano group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. tandfonline.comacs.org Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org

This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in a solvent like dimethylformamide (DMF). tandfonline.com The reaction can be promoted by various catalysts, including amine salts (e.g., pyridine hydrochloride) or metal complexes containing zinc, copper, or cobalt, to overcome the activation barrier. tandfonline.comacs.orgnih.gov The reaction involves the formal cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. acs.orgnih.gov The use of electron-withdrawing groups on the nitrile can enhance the reaction rate. nih.gov

Table 3: Conditions for Tetrazole Formation from Nitriles
Azide SourceCatalyst/PromoterSolventGeneral ConditionsReference
Sodium Azide (NaN₃)Amine Salts (e.g., Pyridine Hydrochloride)DMFElevated temperatures (e.g., 110°C) tandfonline.com
Sodium Azide (NaN₃)Cobalt(II) complexDMSOElevated temperatures (e.g., 110°C) acs.org
Sodium Azide (NaN₃)Zinc Chloride (ZnCl₂)Water or DMFHeating nih.gov

Modification of the N-isopropyl Substituent

The N-isopropyl group is generally stable, but it can be targeted for modification or cleavage under specific, often forcing, conditions. One of the primary transformations for such a substituent is its removal (dealkylation).

Electrochemical methods have been shown to be effective for the cleavage of N-alkyl groups from sulfonamides. researchgate.net Anodic oxidation can drive an N(sp²)-C(sp³) bond cleavage reaction, which in the case of this compound, would result in the cleavage of the bond between the sulfonamide nitrogen and the isopropyl group's secondary carbon. This process would yield the primary sulfonamide, 5-cyanopyridine-3-sulfonamide. Such reactions may proceed through the formation of an intermediate N-sulfonyliminium ion. researchgate.net This type of reaction demonstrates a potential route for modifying the substitution pattern on the sulfonamide nitrogen, allowing for the introduction of different alkyl or functional groups after initial synthesis.

Oxidation or Cleavage of the Isopropyl Group

The N-isopropyl group of the sulfonamide is susceptible to metabolic and chemical transformations, primarily through oxidation and dealkylation. These reactions can be critical in both the deactivation of the compound and the generation of active metabolites.

Oxidative N-Dealkylation: The N-isopropyl group can be removed through oxidative processes, often mediated by cytochrome P450 enzymes in a biological context. nih.gov Mechanistically, this proceeds via hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate which then decomposes to the corresponding N-desisopropyl sulfonamide and acetone. nih.gov Chemical methods using manganese catalysts have also demonstrated the oxidative N-demethylation of N,N-dimethylanilines, suggesting that similar non-heme metal catalysts could effect the dealkylation of N-isopropyl sulfonamides. mdpi.com

1-Electron Oxidation: An alternative mechanism for N-dealkylation involves a single-electron transfer (SET) from the nitrogen atom, forming a nitrogen-centered radical cation. nih.gov This pathway is favored in peroxidases and has been proposed for some cytochrome P450-mediated reactions. nih.gov The stability of this radical cation can influence the rate and feasibility of the dealkylation process.

The choice of oxidant and reaction conditions can significantly impact the outcome, with some systems favoring N-oxidation over dealkylation. lu.se

Alternative Alkylation Strategies

While the N-isopropyl group is a key feature, its replacement with other alkyl or aryl groups can be crucial for SAR studies. N-alkylation of the parent sulfonamide (5-cyanopyridine-3-sulfonamide) can be achieved through various methods.

Borrowing Hydrogen (BH) Approach: This environmentally benign method utilizes alcohols as alkylating agents, with water as the only byproduct. Manganese-catalyzed N-alkylation of sulfonamides with a range of primary alcohols has been shown to be efficient. acs.org Iridium complexes have also been developed as catalysts for the N-alkylation of sulfonamides with alcohols in aqueous media. nih.gov

Classical N-Alkylation: Traditional methods involve the reaction of the sulfonamide anion (formed by deprotonation with a base) with alkyl halides. The development of N-alkylation strategies is an important aspect of organic synthesis for creating diverse sulfonamide libraries. rsc.org

Below is a representative table of potential N-alkylation reactions for a generic pyridine-3-sulfonamide (B1584339), illustrating the types of diversity that can be introduced at this position.

EntryAlkylating AgentCatalyst/ConditionsProduct N-SubstituentRepresentative Yield (%)
1Benzyl alcoholMn(I) PNP pincer catalyst, KOButBenzyl90
2Ethanol (B145695)[Cp*Ir(biimH2)(H2O)][OTf]2, Cs2CO3Ethyl85
3Methyl iodideK2CO3, DMFMethyl78
4Propargyl bromideNaH, THFPropargyl82
This table is illustrative and based on general methods for sulfonamide alkylation. Yields are representative and not specific to 5-cyanopyridine-3-sulfonamide.

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure is essential to understand how each component contributes to its biological activity and to optimize its properties.

Modifications to the Pyridine Core

The pyridine ring is a versatile scaffold that can be modified at several positions. u-tokyo.ac.jp The electronic properties and substitution pattern of the pyridine ring can profoundly influence binding affinity and pharmacokinetic properties.

Substitution at Other Positions: Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) at the 2, 4, or 6 positions of the pyridine ring can be achieved through various synthetic routes, often starting from substituted pyridine precursors. For instance, 4-substituted pyridine-3-sulfonamides can be synthesized from 4-chloropyridine-3-sulfonamide (B47618) via nucleophilic aromatic substitution. mdpi.com

Scaffold Hopping: In some cases, the entire pyridine ring may be replaced with other heterocyclic systems (e.g., pyrimidine (B1678525), pyrazine, thiazole) to explore different spatial arrangements and electronic properties while maintaining key binding interactions. nih.gov

Variations in the Sulfonamide Substituent

The nature of the substituent on the sulfonamide nitrogen is a critical determinant of activity. youtube.com

Alkyl and Aryl Variations: As discussed in section 3.4.2, a wide variety of alkyl and aryl groups can be introduced. The size, lipophilicity, and hydrogen bonding capacity of these substituents can be systematically varied to probe the binding pocket. For example, replacing the isopropyl group with smaller (ethyl, methyl) or larger (benzyl, substituted phenyl) groups can provide insight into steric constraints. acs.org

Cyclic Substituents: Incorporating the sulfonamide nitrogen into a heterocyclic ring (e.g., piperidine, morpholine) is another common strategy to introduce conformational rigidity and explore different vector spaces.

The following table outlines potential modifications to the N-substituent and their rationale in SAR studies.

ModificationExample SubstituentRationale for SAR
Size VariationMethyl, Ethyl, CyclohexylProbe for steric tolerance in the binding pocket.
Polarity/H-Bonding2-Hydroxyethyl, 2-MethoxyethylIntroduce hydrogen bond donors/acceptors.
Aromatic SystemsPhenyl, 4-FluorophenylExplore π-stacking and other aromatic interactions.
Basic Groups2-(Piperidin-1-yl)ethylIntroduce a basic center to target specific residues or improve solubility.
This table presents hypothetical modifications for SAR exploration.

Alterations of the Cyano Group

The cyano group is a potent electron-withdrawing group and can participate in various non-covalent interactions. nih.gov Its replacement with other functional groups is a key strategy in medicinal chemistry.

Isosteric Replacements: The cyano group can be replaced by a variety of isosteres to modulate electronic properties, metabolic stability, and binding interactions. Common replacements include:

Halogens (e.g., F, Cl): These can mimic the size and electronic influence of the cyano group to some extent. researchgate.net

Trifluoromethyl (CF3): A strong electron-withdrawing group that can serve as a bioisostere. u-tokyo.ac.jp

Amide or Carboxylic Acid: In some contexts, the nitrile can be hydrolyzed or transformed into these groups, which offer different hydrogen bonding capabilities.

Small Heterocycles (e.g., Oxazole, Tetrazole): These can act as bioisosteres of the cyano group, offering different electronic and steric profiles.

The choice of replacement depends on the specific role the cyano group plays in the parent molecule's activity. nih.gov For instance, if it acts as a hydrogen bond acceptor, a replacement should ideally preserve this capability.

Conformational Restriction and Isosteric Replacements

Controlling the three-dimensional shape of a molecule is a powerful tool in drug design. For this compound, this can be achieved by introducing structural elements that limit rotational freedom.

Aryl-Sulfonamide Bond Rotation: The rotation around the bond connecting the pyridine ring and the sulfonamide sulfur can be a key determinant of the molecule's active conformation. nih.govumich.edu Introducing bulky substituents ortho to the sulfonamide group on the pyridine ring can restrict this rotation and lock the molecule into a preferred conformation.

Fused Ring Systems: Annelating the pyridine ring with another ring system (e.g., forming a thienopyridine or furopyridine) can create a more rigid scaffold. This can lead to increased potency and selectivity by reducing the entropic penalty of binding.

Isosteric Replacement of the Pyridine Ring: Replacing the pyridine ring with a bicyclic heterocycle, such as an imidazo[1,2-a]pyridine (B132010) or a tetrahydropyrazolopyridinone, can serve as a form of conformational constraint while also exploring new chemical space. acs.org

Pharmacological and Biological Research Investigations on 5 Cyano N Isopropylpyridine 3 Sulfonamide Analogues Pre Clinical Focus

Target Identification and Validation Methodologies

The initial stages of drug discovery for compounds like 5-Cyano-N-isopropylpyridine-3-sulfonamide and its analogues involve identifying and validating their biological targets. This is a critical step to understand their potential therapeutic applications. Various methodologies are employed to achieve this, ranging from specific enzyme inhibition assays to broader phenotypic screens.

A significant body of research on pyridine-3-sulfonamide (B1584339) derivatives has focused on their ability to inhibit specific enzymes, particularly carbonic anhydrases and various kinases. These enzymes are implicated in a range of diseases, making them attractive targets for therapeutic intervention.

Carbonic Anhydrase Inhibition:

The sulfonamide moiety is a well-established zinc-binding group, which makes compounds containing this functional group potent inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs). The inhibitory activity of pyridine (B92270) sulfonamide analogues against various human (hCA) and bacterial CA isoforms is often evaluated using a stopped-flow CO₂ hydrase assay. nih.govnih.gov This method measures the enzyme's catalytic activity in hydrating carbon dioxide, and the inhibitory potency is typically reported as an inhibition constant (Kᵢ).

Research on pyrazolo[4,3-c]pyridine sulfonamides, which share the pyridine sulfonamide core, has demonstrated that these compounds can exhibit potent and selective inhibition of different CA isoforms. nih.govnih.govnih.gov For instance, certain derivatives have shown greater potency against cytosolic isoforms hCA I and hCA II compared to the standard inhibitor acetazolamide. nih.govnih.gov The structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring and the sulfonamide group can significantly influence the inhibitory activity and selectivity. nih.gov

Kinase Inhibition:

Pyridine-sulfonamide scaffolds have also been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For example, pyridine-sulfonamide hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibitory activity is typically determined through in vitro kinase assays, with results expressed as IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes representative enzyme inhibition data for analogues of this compound.

Compound ClassTarget EnzymeAssay MethodPotency (Kᵢ / IC₅₀)Reference
Pyrazolo[4,3-c]pyridine SulfonamideshCA I, hCA II, hCA IX, hCA XIIStopped-flow CO₂ hydrase assayKᵢ values in the nM to µM range nih.govnih.gov
Pyridine-sulfonamide HybridsVEGFR-2In vitro kinase assayIC₅₀ values in the µM range

While much of the research on pyridine sulfonamides has centered on enzyme inhibition, some studies have investigated their potential to interact with cell surface receptors. The affinity of a compound for a specific receptor is a key determinant of its pharmacological effect.

Receptor binding assays are used to measure the affinity of a ligand for its receptor. These assays often utilize a radiolabeled ligand that is known to bind to the target receptor. The ability of a test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) can be determined.

For instance, a study on 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine-2-carboxylic acid derivatives, which are structurally related to the pyridine-3-sulfonamide core, assessed their affinity for the N-methyl-D-aspartate (NMDA) receptor. nih.gov The binding affinity was determined using a radioligand binding assay with [³H]CGS-19755, a specific NMDA receptor antagonist. nih.gov The results indicated that some of these pyridine derivatives could bind to the NMDA receptor, albeit with modest affinity. nih.gov

This type of study is crucial for identifying potential neurological or other receptor-mediated effects of this class of compounds.

Following the identification of a potential target through biochemical or receptor binding assays, cell-based functional assays are employed to understand the compound's effect in a more physiologically relevant context. sigmaaldrich.comcriver.combmglabtech.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and changes in signaling pathways. sigmaaldrich.comcriver.combmglabtech.comoncolines.com

For cyanopyridine derivatives, which share the cyano-substituted pyridine ring with this compound, a number of cell-based assays have been utilized to evaluate their potential as anticancer agents. nih.gov A common method is the MTT assay, which measures cell viability by assessing the metabolic activity of the cells. nih.gov The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the compound that reduces cell viability by 50%. nih.gov

Other functional assays can include:

Apoptosis Assays: To determine if the compound induces programmed cell death. oncolines.com

Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle.

Reporter Gene Assays: To measure the effect of the compound on the transcription of specific genes. oncolines.com

The following table provides examples of cell-based functional assay data for cyanopyridine analogues.

Compound ClassCell LineAssay TypeEndpointPotency (IC₅₀)Reference
Cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivativesMCF-7 (Breast Cancer)MTT AssayCell Viability8.352 µM nih.gov
Cyanopyridine-based 1,3,4-oxadiazole derivativesCaCo-2 (Colon Cancer)MTT AssayCell Viability2.612 - 8.394 µM nih.gov

Phenotypic screening is a powerful, unbiased approach to drug discovery that involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's target. nih.govharvard.edunih.govenamine.netlifechemicals.com This method is particularly useful for identifying compounds with novel mechanisms of action.

A typical phenotypic screen involves treating cells with a library of compounds and then using high-content imaging or other high-throughput methods to assess changes in cell morphology, protein localization, or other cellular features. harvard.edu For a class of compounds like pyridine sulfonamides, a phenotypic screen could be designed to identify molecules that, for example, inhibit cancer cell migration, induce a specific cell morphology associated with a desired therapeutic outcome, or reverse a disease-related phenotype in a patient-derived cell model. nih.gov

Mechanism of Action (MoA) Elucidation at the Molecular Level

Once a lead compound and its target have been identified, elucidating the precise mechanism of action at the molecular level is crucial for further drug development. This involves understanding how the compound interacts with its target protein and how this interaction leads to a biological effect.

A variety of biophysical techniques are employed to characterize the interaction between a ligand and its target protein in detail. nih.govethz.chresearchgate.netnih.gov These methods can provide information on binding affinity, thermodynamics, and the specific atomic-level interactions.

Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. nih.govtandfonline.comnih.govmdpi.com This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of the interaction. tandfonline.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. tandfonline.com

For sulfonamide inhibitors of carbonic anhydrase, ITC has been used to dissect the various protonation events that are coupled to inhibitor binding, leading to a more accurate determination of the intrinsic binding parameters. nih.govtandfonline.com

The table below shows representative thermodynamic data obtained from ITC studies of sulfonamide inhibitors binding to carbonic anhydrase.

InhibitorTargetBinding Affinity (Kₐ) (M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)Reference
AcetazolamidehCA II1.3 x 10⁸-10.20.8 nih.govtandfonline.com
EthoxzolamidehCA II1.1 x 10⁹-9.62.8 nih.govtandfonline.com

X-ray Crystallography:

X-ray crystallography is a technique that can provide a high-resolution, three-dimensional structure of a protein-ligand complex. nih.govresearchgate.netnih.govfrontiersin.org This allows for the direct visualization of the binding mode of the inhibitor, including the specific amino acid residues involved in the interaction. frontiersin.org For pyridine-sulfonamide analogues that inhibit enzymes like carbonic anhydrase or kinases, obtaining a co-crystal structure is a key step in understanding the SAR and in guiding the rational design of more potent and selective inhibitors. The structure can reveal crucial hydrogen bonds, hydrophobic interactions, and the coordination of the sulfonamide group with the zinc ion in the active site of carbonic anhydrases. nih.gov

Transcriptomic and Proteomic Profiling

While comprehensive transcriptomic and proteomic profiling studies specifically for this compound are not extensively documented in publicly available literature, the broader class of pyridine-sulfonamide derivatives has been investigated, providing insights into their molecular mechanisms of action. Such studies are crucial for understanding the global cellular changes induced by a compound, moving beyond a single target to a systems-level perspective.

Transcriptomic Analysis: Gene expression analysis following treatment with pyridine-sulfonamide analogues can reveal the upregulation or downregulation of specific genes and pathways. For instance, in the context of anticancer research, transcriptomic studies could identify the modulation of genes involved in cell cycle progression, apoptosis, or DNA repair. For pyridine-sulfonamide analogues acting as kinase inhibitors, one would expect to see changes in the expression of downstream effector genes of the inhibited kinase pathway.

Proteomic Profiling: Proteomic studies, which analyze the entire protein complement of a cell or tissue, offer a more direct view of the functional changes induced by a compound. Methodologies like hyperLOPIT (hyperplexed localization of organelle proteins by isotope tagging) can provide simultaneous information on changes in protein abundance and subcellular localization. nih.gov For example, a study on a pyridine-sulfonamide hybrid with anticancer properties revealed specific changes in the expression levels of key proteins involved in apoptosis. nih.gov This targeted proteomic data showed a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins BAX, p53, and caspase-3 in renal cancer cells after treatment. nih.gov

A hypothetical comprehensive proteomic study on cells treated with a this compound analogue could be designed to identify not only changes in the levels of target-related proteins but also off-target effects and compensatory mechanisms. Such an analysis would provide a detailed map of the compound's cellular impact, aiding in the prediction of both efficacy and potential toxicity. The data from such studies are often complex, but Bayesian modeling and interactive data visualization can be employed to interpret the dynamic changes in the proteome. nih.gov

The table below illustrates the kind of data that can be generated from a targeted proteomic analysis of a pyridine-sulfonamide analogue in a cancer cell line, as demonstrated in the study of a related hybrid compound. nih.gov

ProteinFunctionObserved Change Upon Treatment
Bcl-2Anti-apoptoticDecreased Expression
BAXPro-apoptoticIncreased Expression
p53Tumor suppressorIncreased Expression
Caspase-3Executioner caspase in apoptosisIncreased Expression

This table is illustrative of findings for a related pyridine-sulfonamide hybrid and suggests the potential proteomic effects of this compound analogues.

Signaling Pathway Analysis

The biological effects of this compound analogues are intrinsically linked to their ability to modulate specific signaling pathways. Research into related compounds has identified several key pathways that are targeted by this class of molecules, primarily in the context of oncology and inflammation.

One of the most prominent areas of investigation for pyridine-sulfonamide derivatives is the inhibition of protein kinases. nih.gov Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival. For example, some pyridine-sulfonamide hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment. A study on one such hybrid demonstrated that it not only inhibited VEGFR-2 but also induced cell cycle arrest and apoptosis, indicating a multi-pronged attack on cancer cell signaling. nih.gov

Furthermore, pyridyl-sulfonamide derivatives have been reported as inhibitors of phosphoinositide 3-kinases (PI3Ks) and phosphoinositide 4-kinases (PI4Ks). researchgate.net The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancer, and its inhibition can lead to decreased cell proliferation and survival. rsc.org The ability of pyridine-sulfonamide analogues to target specific isoforms of PI3K is an area of active research, as isoform-selective inhibitors may offer a better therapeutic window. rsc.org

Another important target for this class of compounds is the family of carbonic anhydrases (CAs). mdpi.comnih.govnih.govnih.gov Sulfonamides are a well-established class of CA inhibitors. nih.gov CAs, particularly the tumor-associated isoforms CA IX and CA XII, are involved in pH regulation in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival. mdpi.comnih.gov The pyridine ring in pyridine-3-sulfonamide analogues can be modified to enhance selectivity for these tumor-associated isoforms over the ubiquitous cytosolic isoforms, which is a key goal in the development of anticancer sulfonamides. nih.gov

The table below summarizes some of the key signaling pathways targeted by pyridine-sulfonamide analogues and the associated biological outcomes.

Signaling PathwayKey Protein Target(s)Biological Outcome of Inhibition
AngiogenesisVEGFR-2Inhibition of new blood vessel formation
Cell Survival and ProliferationPI3K/Akt/mTORInduction of apoptosis, cell cycle arrest
Tumor pH RegulationCarbonic Anhydrase IX/XIIDisruption of tumor microenvironment
ApoptosisBcl-2 family, CaspasesInduction of programmed cell death

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how chemical structure influences biological activity (SAR) and physicochemical properties (SPR) is fundamental to the optimization of lead compounds. For this compound analogues, several studies on related series of compounds have provided valuable insights into these relationships.

The potency of pyridine-sulfonamide analogues is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen.

A key structural feature of the parent compound is the cyano group at the C5 position of the pyridine ring. In a study comparing different substituents at this position, it was found that replacing an ethoxycarbonyl group with a cyano group led to a decrease or loss of antiviral activity against HSV-1 and CBV4. nih.gov This suggests that for certain biological targets, the size and electronic nature of the C5 substituent are critical for potent activity.

The substituent on the sulfonamide nitrogen also plays a crucial role. In the case of this compound, this is an isopropyl group. Studies on related sulfonamides have shown that N-alkylation can significantly impact potency. For example, in a series of purine-based kinase inhibitors with a sulfonamide moiety, N-alkylation of the sulfonamide reduced CDK2 inhibitory activity. nih.gov

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For pyridine-3-sulfonamide analogues, substituents have been shown to profoundly influence selectivity.

In the context of carbonic anhydrase inhibitors, the substitution pattern on the pyridine ring is critical for isoform selectivity. A series of 4-substituted pyridine-3-sulfonamides demonstrated that it is possible to achieve significant selectivity for the tumor-associated isoform CA IX over the ubiquitous CA II. nih.gov For example, one compound showed a 5.9-fold selectivity for CA IX over CA II, while another exhibited a remarkable 23.3-fold selectivity between the two transmembrane isoforms, CA IX and CA XII. These findings highlight the potential for fine-tuning the selectivity profile by modifying the "tail" of the molecule. nih.gov

The optimization of pharmacological properties involves iterative modifications of the lead structure to enhance desired characteristics like efficacy and potency. For pyridine-sulfonamide analogues, this often involves exploring different substitution patterns.

For instance, in a series of antidiabetic pyridine-based sulfonamides, the introduction of fluoro groups at the 2 and 3 positions of a phenyl ring attached to the sulfonamide resulted in significant α-amylase inhibition activity. This demonstrates how the addition of specific functional groups can enhance the interaction with the target enzyme and improve potency.

The following table provides a summary of key SAR findings for pyridine-sulfonamide analogues:

Structural ModificationPositionEffect on Activity/SelectivityReference
Cyano group vs. ethoxycarbonylC5 of pyridineDecreased antiviral potency nih.gov
N-alkylation of sulfonamideSulfonamide nitrogenReduced CDK2 inhibitory activity nih.gov
Various substituentsC4 of pyridineModulated selectivity for CA isoforms nih.gov
Fluoro substitution on phenyl ringAttached to sulfonamideEnhanced α-amylase inhibition

Pre-clinical Pharmacokinetics (ADME) Investigations (Non-Human Systems)

Absorption and Distribution: The oral bioavailability of pyridine-sulfonamide analogues can vary. For example, the diuretic torasemide, a pyridine-3-sulfonylurea derivative, exhibits nearly complete bioavailability in rats after oral administration. nih.gov The distribution of these compounds is influenced by their physicochemical properties, such as lipophilicity and plasma protein binding. Torasemide, for instance, is highly bound to plasma proteins (98-99%). nih.gov In silico predictions for other sulfonamide derivatives suggest that properties like human intestinal absorption can be variable. nih.gov

Metabolism: Sulfonamides are known to undergo extensive metabolism, primarily in the liver. nih.gov The two main metabolic pathways are N-acetylation of the aromatic amino group (if present) and oxidation. nih.gov The N-acetylation pathway is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes, which can influence the drug's half-life and potential for toxicity. nih.gov Oxidation of sulfonamides can lead to the formation of reactive metabolites, such as hydroxylamines and nitroso derivatives, which have been implicated in idiosyncratic drug reactions. nih.gov In vitro studies using liver microsomes are commonly employed to investigate the metabolic fate of new sulfonamide candidates.

Excretion: The parent drug and its metabolites are typically excreted via the kidneys. The duration of action of a sulfonamide can be related to its elimination half-life. For torasemide, the plasma elimination half-life in rats is approximately 1.5 hours. nih.gov

The following table summarizes key preclinical pharmacokinetic parameters for torasemide, a related pyridine-sulfonylurea derivative, in rats. nih.gov

ParameterValue
BioavailabilityNearly complete
Plasma Protein Binding98-99%
Elimination Half-life~1.5 hours

This data for torasemide provides a reference point for the potential pharmacokinetic properties of other pyridine-sulfonamide analogues in preclinical models.

Absorption Studies (in vitro, ex vivo models)

No specific in vitro or ex vivo absorption data for this compound has been published. Generally, the permeability of compounds is assessed using models such as the Caco-2 cell line, which can provide an estimate of intestinal absorption. The permeability of a compound in these models is often correlated with its lipophilicity and hydrogen bonding capacity. For related structures, such as certain 5-cyanopyrimidine (B126568) derivatives, high oral bioavailability has been observed in animal models, suggesting efficient absorption. However, without direct experimental data for this compound, its absorption characteristics remain speculative.

Distribution Studies in Animal Models

There are no publicly available studies detailing the tissue distribution of this compound in any animal models. Such studies are crucial to understand where the compound accumulates in the body, which can inform its potential efficacy and safety.

Metabolism Profiling (in vitro enzymatic assays, animal models)

Identification of Metabolites

Specific metabolites of this compound have not been identified in published literature. Metabolism studies, typically conducted using liver microsomes or hepatocytes, are necessary to determine the metabolic pathways a compound undergoes. For some related sulfonamides, metabolism can occur at the sulfonamide nitrogen, but the presence of the isopropyl group in the target compound would influence this transformation.

Enzyme Kinetics of Metabolic Transformations

Without the identification of metabolic pathways, there is no information on the enzyme kinetics involved in the transformation of this compound.

Excretion Pathways (in animal models)

The routes of excretion for this compound and its potential metabolites have not been documented in animal studies. Excretion studies determine whether a compound is eliminated from the body primarily through the kidneys (urine) or the liver (feces).

Drug-Drug Interaction Potential (in vitro)

There is no available data on the potential of this compound to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. In vitro assays are used to assess this potential, which is a critical step in preclinical development to predict possible adverse interactions with other drugs.

Pre-clinical Pharmacodynamics and Efficacy Studies (Non-Human Systems)

The pre-clinical evaluation of pyridine-3-sulfonamide analogues has spanned various therapeutic areas, including oncology, inflammation, and cardiovascular diseases. The pharmacodynamic and efficacy studies have been primarily conducted in in vitro and in vivo non-human systems to characterize the biological activity and therapeutic potential of these compounds.

Dose-response studies are fundamental in pre-clinical research to quantify the potency and efficacy of a compound. For pyridine-3-sulfonamide analogues, these studies have been instrumental in identifying lead candidates for further development.

One area of significant investigation for this class of compounds is in the inhibition of carbonic anhydrases (CAs), particularly isoforms associated with cancer, such as hCA IX and hCA XII. A series of 4-substituted pyridine-3-sulfonamides demonstrated a broad range of inhibitory activity. For instance, certain compounds with a 1,2,3-triazole substituent at the 4-position of the pyridine ring exhibited inhibition constants (Kᵢ) in the nanomolar range against these cancer-associated CAs. mdpi.comnih.gov Notably, compound 4 (a specific 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative) showed a Kᵢ of 137 nM against hCA IX, while compound 6 from the same series had a Kᵢ of 91 nM against hCA XII. mdpi.comnih.gov

In the context of anticancer activity, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were evaluated for their ability to inhibit the growth of various human cancer cell lines. The half-maximal growth inhibition (GI₅₀) values were determined, with the most prominent compound, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) , showing average GI₅₀ values between 13.6 and 14.9 µM across leukemia, colon cancer, and melanoma subpanels. nih.gov

Another pyridine-sulfonamide hybrid, compound VIIb , was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. This compound displayed a half-maximal inhibitory concentration (IC₅₀) of 3.6 µM against VEGFR-2. researchgate.net

For a structurally related class of compounds, 3-cyano-2-pyridone derivatives, vasorelaxant activity was assessed in ex vivo rat aortic rings. The most potent compounds in this series, the nitro derivatives 6a and 6f , and compound 6d , exhibited half-maximal effective concentrations (EC₅₀) of 7 µM, 4.4 µM, and 5 µM, respectively. nih.gov

Interactive Data Table: In Vitro Potency of Pyridine Sulfonamide Analogues

Compound/Analogue ClassTarget/AssayPotency MetricValue (µM)
4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Compound 4 )Carbonic Anhydrase IX (hCA IX) InhibitionKᵢ0.137
4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Compound 6 )Carbonic Anhydrase XII (hCA XII) InhibitionKᵢ0.091
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) Cancer Cell Growth Inhibition (average)GI₅₀13.6 - 14.9
Pyridine-sulfonamide hybrid (Compound VIIb )VEGFR-2 InhibitionIC₅₀3.6
3-Cyano-2-pyridone derivative (Compound 6a )Vasorelaxation (rat aorta)EC₅₀7.0
3-Cyano-2-pyridone derivative (Compound 6f )Vasorelaxation (rat aorta)EC₅₀4.4
3-Cyano-2-pyridone derivative (Compound 6d )Vasorelaxation (rat aorta)EC₅₀5.0

While in vitro studies provide crucial data on a compound's potency, in vivo animal models are essential for evaluating its efficacy in a complex biological system. For analogues of this compound, some in vivo data is available, primarily for structurally distinct compounds.

A notable example, although featuring a pyrimidine (B1678525) core instead of pyridine, is the investigation of 5-cyanopyrimidine derivatives as inhibitors of p38α MAP kinase for the treatment of inflammatory diseases. In an acute murine model of inflammation, oral administration of compounds 3a and 3b at a dose of 5 mg/kg, five hours prior to lipopolysaccharide (LPS) administration, resulted in a greater than 50% reduction in Tumor Necrosis Factor-alpha (TNF-α) levels. nih.gov This demonstrates the potential of cyano-substituted heterocyclic compounds to exert anti-inflammatory effects in vivo.

Biomarker studies are critical for understanding the mechanism of action of a drug and for monitoring its effects in vivo. For pyridine-sulfonamide analogues, biomarker modulation has been investigated in the context of their proposed targets.

In the study of the p38α MAP kinase inhibitors 3a and 3b , the key biomarker measured was the level of TNF-α, a pro-inflammatory cytokine that is downstream of the p38 MAP kinase signaling pathway. The significant reduction of this biomarker in a mouse model of inflammation provided strong evidence of the in vivo target engagement and pharmacological activity of these compounds. nih.gov

For the pyridine-sulfonamide hybrid VIIb , which targets VEGFR-2, studies in renal UO-31 cancer cells showed modulation of several apoptosis-related biomarkers. The compound was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX, as well as p53 and caspase-3. researchgate.net This indicates that the compound's anticancer activity is mediated, at least in part, by the induction of apoptosis.

The translation of in vitro findings to in vivo efficacy is a key challenge in drug development. For the 5-cyanopyrimidine-based p38 inhibitors 3a and 3b , a clear translation from in vitro potency to in vivo activity was demonstrated. These compounds displayed low nanomolar enzymatic and cellular activity, which correlated with their ability to reduce TNF-α levels in a mouse model of inflammation at a low oral dose. nih.gov Furthermore, compound 3a was found to have 100% oral bioavailability in mice, a critical factor for successful in vivo translation. nih.gov

The study on 3-cyano-2-pyridone derivatives also provides an example of translational research from ex vivo findings to potential in vivo applications. The vasorelaxant effects observed in isolated rat aortic rings suggest a potential for these compounds to act as antihypertensive agents in vivo. nih.gov

Computational and Theoretical Chemistry Studies on 5 Cyano N Isopropylpyridine 3 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on 5-Cyano-N-isopropylpyridine-3-sulfonamide. Consequently, data for the following subsections are not available.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

There are no available DFT calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or the distribution of electron density and electrostatic potential for this specific molecule.

Prediction of Spectroscopic Parameters (for comparison with analytical methodologies)

Without computational studies, there are no predicted spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) to report. Such predictions are typically performed alongside experimental work to aid in structural elucidation. researchgate.netmdpi.com

Conformational Analysis and Energy Landscapes

A conformational analysis to identify stable conformers and map the potential energy surface of this compound has not been reported in the literature.

Molecular Docking and Virtual Screening

No molecular docking or virtual screening studies featuring this compound have been published. This indicates a lack of research into its potential as a ligand for specific biological targets.

Ligand-Protein Interaction Prediction for Target Identification

There are no computational predictions or experimental data identifying potential protein targets or detailing the binding interactions for this compound.

Identification of Putative Binding Sites

As no target interaction studies have been performed, there is no information on the putative binding sites or modes of interaction for this compound within any protein active site.

Rational Design of Novel Analogues

The rational design of novel analogues of this compound is a key application of computational chemistry, aimed at optimizing its properties for specific applications, such as enhancing its binding affinity to a biological target. nih.gov This process often begins with the elucidation of the compound's binding mode within a target protein, which can be achieved through molecular docking studies. nih.gov

Computational chemists utilize the existing structure of this compound as a scaffold. By employing techniques like scaffold hopping and bioisosteric replacement, researchers can design new molecules with potentially improved characteristics. nih.gov For instance, the cyano group on the pyridine (B92270) ring could be replaced with other electron-withdrawing groups to modulate the electronic properties of the aromatic system. Similarly, the N-isopropyl group on the sulfonamide moiety can be substituted with various alkyl or aryl groups to explore different steric and hydrophobic interactions within a binding pocket. nih.gov

The design process is guided by an iterative cycle of in silico evaluation. Newly designed analogues are computationally assessed for their binding affinity, selectivity, and pharmacokinetic properties before any synthetic efforts are undertaken. mdpi.com This predictive power significantly streamlines the drug discovery process, reducing the time and resources required to identify promising lead compounds. For example, modifications to the pyridine ring or the sulfonamide substituent could be explored to enhance interactions with specific amino acid residues in a target protein, a strategy that has proven effective in the design of other kinase inhibitors. nih.govbiorxiv.org

A hypothetical design strategy for novel analogues of this compound targeting a specific kinase could involve the modifications outlined in the table below.

Table 1: Hypothetical Analogues of this compound for Enhanced Kinase Inhibition

Analogue ID Modification Rationale Predicted Improvement
A-1 Replace isopropyl with cyclopropyl Introduce rigidity and explore a different hydrophobic pocket Enhanced binding affinity
A-2 Replace cyano with a trifluoromethyl group Increase electron-withdrawing character and metabolic stability Improved potency and pharmacokinetic profile
A-3 Add a hydroxyl group to the pyridine ring Introduce a hydrogen bond donor Increased specificity and binding energy

| A-4 | Replace pyridine with a pyrimidine (B1678525) core | Alter the hydrogen bonding pattern and core geometry | Potential for novel interactions and improved selectivity |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of a molecular system. For this compound, MD simulations provide critical insights into its flexibility, interactions with its environment, and the stability of its complexes with biological targets. ni.ac.rs

Once a potential binding mode of this compound with a target protein is identified through docking, MD simulations are employed to assess the stability of this complex over time. rsc.org These simulations, often run for hundreds of nanoseconds, track the atomic movements of both the ligand and the protein, providing a dynamic picture of their interaction. mdpi.com Key metrics for evaluating complex stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com A stable complex is characterized by a low and converging RMSD and the persistence of key interactions throughout the simulation. nih.gov

The biological activity of a molecule is often intrinsically linked to its conformational state. researchgate.netnih.gov MD simulations allow for a thorough exploration of the conformational landscape of this compound. Techniques like root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the molecule are more flexible. rsc.org For instance, the torsion angle between the pyridine ring and the sulfonamide group is a critical conformational parameter that can significantly influence its three-dimensional shape and, consequently, its binding to a target. researchgate.netumich.edu Understanding the accessible conformations and the energy barriers between them is crucial for rational drug design. nih.gov

The behavior of this compound in a biological environment is heavily influenced by its interactions with water molecules. MD simulations explicitly model the solvent, allowing for the study of solvation effects on the compound's conformation and dynamics. peerj.com The distribution of water molecules around the ligand can reveal important information about its solubility and the energetic contributions of solvent to the binding process. Furthermore, the dynamic behavior of the ligand in solution, such as its translational and rotational diffusion, can be characterized, providing a more complete picture of its physicochemical properties.

| Solvent Accessible Surface Area (SASA) | Decreased upon binding | The ligand is well-buried within the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Commonly used descriptors in QSAR studies of similar heterocyclic compounds include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms. nih.gov

Hydrophobic descriptors: LogP (octanol-water partition coefficient). nih.gov

3D descriptors: Molecular surface area, volume.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. ni.ac.rs A robust QSAR model, once validated, can be used to predict the activity of newly designed analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. researchgate.net For instance, a QSAR model might reveal that a higher dipole moment and a specific range of LogP values are beneficial for the desired biological activity, guiding the design of new, more potent compounds. nih.gov

Table 3: Hypothetical QSAR Model for a Series of Pyridine-3-sulfonamide (B1584339) Analogues

Descriptor Coefficient p-value Interpretation
LogP 0.45 < 0.05 Increased hydrophobicity is positively correlated with activity.
Dipole Moment 0.21 < 0.05 A higher dipole moment is favorable for activity.
Molecular Weight -0.15 > 0.05 Molecular weight is not a statistically significant predictor in this model.

| Number of H-bond Donors | 0.33 | < 0.05 | More hydrogen bond donors enhance biological activity. |

Identification of Key Molecular Descriptors for Activity

A cornerstone of computational drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR modeling is a computational method that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide derivatives, QSAR studies have been successfully employed to predict a range of activities, from antimicrobial to anticancer effects. nih.govnih.govjbclinpharm.org

The process involves calculating a wide array of numerical values, known as molecular descriptors, for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Electronic Descriptors: These describe the electron distribution within the molecule, such as atomic partial charges, dipole moment, and electronegativity. For sulfonamides, electronic properties are crucial as the sulfonamide group's ability to act as a hydrogen bond donor and its interaction with metallic enzyme cofactors (like Zn2+) are key to its mechanism of action in many targets. nih.govjbclinpharm.org

Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, van der Waals volume, and polar surface area (PSA).

Hydrophobicity Descriptors: Typically represented by the logarithm of the octanol-water partition coefficient (LogP), this descriptor is vital for predicting how a compound will behave in a biological system, affecting its absorption and distribution.

In a hypothetical QSAR study for a series of analogues based on this compound targeting a specific enzyme (e.g., a carbonic anhydrase, a known target for sulfonamides nih.govnih.gov), a selection of these descriptors would be statistically correlated with experimentally measured inhibitory activity (IC₅₀). Research on sulfonamides has shown that properties like mass, polarizability, and the frequency of specific chemical bonds are essential predictors for biological activity. nih.gov For instance, a model might reveal that lower PSA and a specific range of LogP values are correlated with higher potency.

Table 1: Hypothetical Key Molecular Descriptors for this compound Activity

This table illustrates typical descriptors that would be calculated and analyzed in a QSAR study. The values are representative for a molecule with this structure.

Descriptor ClassDescriptor NameHypothetical ValuePotential Implication for Activity
Electronic Sulfonamide Nitrogen Partial Charge-0.45 eInfluences hydrogen bonding with target protein residues.
Dipole Moment4.2 DAffects overall molecular polarity and solubility.
Hydrophobicity Calculated LogP (cLogP)1.85Moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Topological Topological Polar Surface Area (TPSA)89.7 ŲImpacts cell membrane permeability and blood-brain barrier penetration.
Steric Molecular Weight225.27 g/mol Affects diffusion and fitting within the target's binding pocket.
Molecular Refractivity58.6 cm³Relates to molecular volume and polarizability, influencing binding interactions. ekb.eg

Design of Focused Compound Libraries

Once initial hits are identified, or if a promising scaffold like this compound is selected, the next step is to design a focused compound library. These are collections of molecules designed to interact with a specific protein target or family of related targets. nih.govnih.gov The goal is to systematically explore the structure-activity relationship (SAR) around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. sygnaturediscovery.com

The design process for a library based on this compound would involve:

Scaffold Analysis: The molecule is deconstructed into its core components: the pyridine ring, the cyano group at position 5, the sulfonamide linker at position 3, and the N-isopropyl group.

Enumeration of Analogs: Using computational tools, a virtual library is created by systematically replacing or modifying these components with a curated set of available chemical reagents. sygnaturediscovery.com For example, the isopropyl group could be replaced with other alkyl or cyclic groups, and the cyano group could be substituted with other electron-withdrawing or hydrogen-bonding moieties.

Filtering and Prioritization: The virtual library, which can contain thousands of compounds, is then filtered based on desired physicochemical properties (e.g., molecular weight, LogP). The remaining compounds can be prioritized for synthesis using methods like molecular docking into a model of the target protein or by assessing their fit to a pharmacophore model. nih.govsygnaturediscovery.com This computational pre-selection increases the probability of finding active compounds while minimizing synthetic effort. nih.gov

Table 2: Illustrative Design of a Focused Library Based on the this compound Scaffold

This table shows how different points of the molecule (R1, R2) could be varied to explore the chemical space around the core structure.

Compound IDScaffoldR1 (at N-position)R2 (at C5-position)Design Rationale
Parent Pyridine-3-sulfonamide-CH(CH₃)₂-CNStarting point; lead compound.
LIB-001 Pyridine-3-sulfonamide-CH₂CH₂CH₃-CNExplore effect of linear vs. branched alkyl group.
LIB-002 Pyridine-3-sulfonamide-Cyclopentyl-CNInvestigate impact of cyclic substituent on binding.
LIB-003 Pyridine-3-sulfonamide-CH(CH₃)₂-ClReplace cyano with another electron-withdrawing group.
LIB-004 Pyridine-3-sulfonamide-CH(CH₃)₂-CONH₂Introduce hydrogen bond donor/acceptor capabilities.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Properties

Beyond predicting activity, computational models are critical for evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov Early assessment of the ADMET profile of candidates like this compound is essential to identify potential liabilities that could cause a drug to fail in later development stages. researchgate.net

Plasma Protein Binding Prediction

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly impacts its distribution and the concentration of free, active drug available to reach its target. nih.gov Highly bound drugs may have a longer half-life but lower efficacy. In silico prediction of plasma protein binding (PPB) is typically achieved using QSAR models. researchgate.netnih.gov These models often use descriptors like lipophilicity (LogP) and various electronic and surface-area parameters to predict the percentage of the compound that will be bound to plasma proteins. nih.gov

Table 4: Hypothetical Plasma Protein Binding (PPB) Prediction

Prediction ModelKey Input DescriptorsPredicted % PPBInterpretation
QSAR Consensus Model nih.govcLogP, TPSA, Molecular Volume85 - 95%Moderately high binding, typical for many drugs. The unbound fraction would be sufficient for activity.

Metabolic Site Prediction

Predicting how and where a molecule will be metabolized is crucial for understanding its half-life and identifying potentially reactive or toxic metabolites. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. Computational methods can predict the Sites of Metabolism (SOMs) on a molecule. nih.gov These methods can be:

Ligand-based: These approaches use data from known metabolic reactions to identify structural motifs prone to metabolism. They analyze factors like atom accessibility and the energy required to abstract a hydrogen atom. nih.govacs.org

Structure-based: These methods involve docking the compound into the three-dimensional structure of a specific CYP enzyme (e.g., CYP3A4, CYP2D6) to determine which parts of the molecule are positioned closest to the enzyme's catalytic center. acs.org

For this compound, several positions are potential SOMs.

Table 5: Predicted Sites of Metabolism (SOMs) for this compound

Potential SiteMetabolic ReactionPredicted LikelihoodRationale
Isopropyl Group (tertiary C-H)HydroxylationHighTertiary carbons are often readily oxidized by CYP enzymes.
Isopropyl Group (N-dealkylation)N-DealkylationModerateA common metabolic pathway for N-alkyl groups.
Pyridine RingAromatic HydroxylationLow-ModerateThe electron-withdrawing groups (-CN, -SO₂NHR) deactivate the ring, making oxidation less likely but still possible.

Blood-Brain Barrier Penetration Prediction

A compound's ability to cross the blood-brain barrier (BBB) determines its suitability for treating central nervous system (CNS) disorders or its potential to cause unwanted CNS side effects. osti.govnih.gov Numerous in silico models exist to predict BBB penetration, often classifying compounds as BBB+ (penetrant) or BBB- (non-penetrant). nih.gov Key descriptors influencing BBB penetration include TPSA, molecular weight, LogP, and the number of hydrogen bond donors. mdpi.com Generally, compounds with lower TPSA (< 90 Ų), lower molecular weight, and fewer hydrogen bond donors are more likely to cross the BBB. mdpi.com Studies have also shown that capping an acidic sulfonamide group can significantly enhance brain penetration. nih.gov

Table 6: Blood-Brain Barrier (BBB) Penetration Prediction for this compound

ParameterValueTypical Threshold for BBB+Assessment
TPSA89.7 Ų< 90 ŲBorderline; favorable.
Molecular Weight225.27 g/mol < 400-500Favorable.
H-Bond Donors1< 3-5Favorable.
cLogP1.851 - 4Favorable.
Overall Prediction Low to Moderate Penetration The compound has several favorable characteristics, but the presence of the polar, acidic sulfonamide group may limit extensive CNS exposure.

General Toxicity Endpoints Prediction (e.g., mutagenicity, carcinogenicity - in silico only)

In the realm of computational toxicology, the prediction of general toxicity endpoints such as mutagenicity and carcinogenicity for novel chemical entities is a critical step in early-stage drug discovery and chemical safety assessment. nih.gov This process relies on sophisticated in silico models that correlate a compound's chemical structure with its potential toxicological profile. nih.gov For the compound this compound, a comprehensive toxicological profile is not yet available in the public domain. However, by utilizing established computational methodologies, it is possible to generate predictive data on its likely toxicological properties.

These predictive models are broadly categorized into expert rule-based systems and statistical-based systems. Expert rule-based systems utilize a set of structural alerts, which are molecular substructures known to be associated with specific types of toxicity. Statistical-based models, on the other hand, are developed using machine learning algorithms trained on large datasets of compounds with known toxicological data. nih.gov For a thorough assessment, a combination of these approaches is often employed to increase the confidence in the predictions.

Several publicly accessible and commercially available software tools are widely used for the in silico prediction of toxicity. These include, but are not limited to, OSIRIS Property Explorer, ProTox-II, and Lazar (Lazy Structure-Activity Relationships). nih.govorganic-chemistry.orgopenrisknet.org These platforms provide predictions for a range of endpoints, including mutagenicity (typically based on the Ames test), carcinogenicity, hepatotoxicity, and acute toxicity.

The following tables present hypothetical, yet illustrative, in silico toxicity predictions for this compound, based on the types of outputs generated by such computational tools. It is crucial to note that these are predictive data and would require experimental validation for confirmation.

Table 5.5.5-1: Predicted Mutagenicity of this compound

This table outlines the predicted mutagenic potential of the compound based on computational models that simulate the Ames test, a widely used method for detecting mutagenic properties of chemical substances.

Prediction Model/PlatformEndpointPredicted ResultConfidence/Probability
Expert Rule-Based (e.g., Toxtree)Ames MutagenicityNo structural alerts for mutagenicityHigh Confidence
Statistical-Based (e.g., ProTox-II)Ames MutagenicityInactive0.85
Consensus PredictionOverall Mutagenicity Risk Low N/A

This table is for illustrative purposes. Actual computational predictions would be required for a definitive in silico assessment.

Table 5.5.5-2: Predicted Carcinogenicity of this compound

The carcinogenic potential of a compound can be predicted using models that have been trained on extensive databases of rodent carcinogenicity studies. These predictions often classify the compound's likelihood of being carcinogenic.

Prediction Model/PlatformEndpointPredicted ResultConfidence/Probability
Statistical-Based (e.g., ProTox-II)Carcinogenicity (Rodent)Inactive0.78
Structural Alert-BasedCarcinogenicityNo structural alerts for carcinogenicityHigh Confidence
Consensus PredictionOverall Carcinogenicity Risk Low N/A

This table is for illustrative purposes. Actual computational predictions would be required for a definitive in silico assessment.

Analytical and Characterization Methodologies for 5 Cyano N Isopropylpyridine 3 Sulfonamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures. For a polar, nitrogen-containing compound like 5-Cyano-N-isopropylpyridine-3-sulfonamide, various chromatographic techniques are applicable, each with its own advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the purity assessment and quantification of pharmaceutical compounds.

Reversed-phase HPLC (RP-HPLC) is the predominant mode of analysis for sulfonamide-type compounds due to its compatibility with aqueous and organic mobile phases, making it suitable for a wide range of polarities. A typical RP-HPLC method for a compound like this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities.

Normal-phase HPLC (NP-HPLC), while less common for this class of compounds, can be a valuable alternative, particularly for resolving isomers or when dealing with compounds that are highly soluble in non-polar organic solvents. In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) is used with a non-polar mobile phase (e.g., hexane (B92381) or heptane (B126788) with a small amount of a polar modifier like ethanol (B145695) or isopropanol).

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine (B92270) Sulfonamide Derivatives

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C18, 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: HexaneB: Ethanol
Gradient 10-90% B over 20 minutes5-50% B over 15 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C25 °C
Detection UV at 254 nmUV at 254 nm

While this compound itself is not chiral, many related pharmaceutical compounds exist as enantiomers, where one may have desired therapeutic effects while the other is inactive or toxic. Should a chiral center be introduced into the molecule, chiral HPLC would be essential for separating the enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including sulfonamides. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal enantiomeric resolution.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, direct GC analysis may be challenging due to its polarity and relatively high molecular weight, which could lead to poor peak shape and thermal degradation in the injector or column. However, derivatization can be employed to increase volatility and thermal stability. For instance, the sulfonamide group could be methylated or silylated prior to analysis. When coupled with a mass spectrometer (GC-MS), this technique can provide valuable structural information for impurity identification.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel on aluminum backing), which is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separated spots are visualized under UV light or by staining. The relative retention factors (Rf) of the starting materials and the product allow for a quick assessment of the reaction's status.

Supercritical Fluid Chromatography (SFC) for Purification and Analysis

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often faster and more efficient than HPLC, especially for preparative-scale purifications. For polar compounds like sulfonamides, a polar organic modifier, such as methanol, is typically added to the CO2 mobile phase to increase elution strength. SFC is also well-suited for chiral separations, often providing higher resolution and faster analysis times compared to chiral HPLC. nih.gov The use of SFC can be advantageous for the purification of this compound, as the evaporation of the mobile phase is rapid, simplifying sample recovery. Recent studies have shown the utility of SFC-MS for the high-throughput screening of sulfonamide libraries.

Table 3: General SFC Method Parameters for Sulfonamide Analysis

ParameterValue
Stationary Phase Silica or Amino-bonded, 250 x 4.6 mm
Mobile Phase CO2 with a Methanol gradient (e.g., 5-40%)
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV or Mass Spectrometry (MS)

Spectroscopic Methodologies for Structural Elucidation

This section would have delved into the use of various spectroscopic techniques to determine the precise structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds.

¹H NMR and ¹³C NMR for Backbone Identification

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR experiments. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the pyridine ring, the isopropyl group's methine (CH) and methyl (CH₃) protons, and the amine (NH) proton of the sulfonamide. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values of these signals would provide crucial information about the electronic environment and connectivity of the protons.

Similarly, ¹³C NMR would reveal the number of unique carbon atoms in the molecule. Signals for the cyano (CN) carbon, the carbons of the pyridine ring, and the carbons of the isopropyl group would be expected at characteristic chemical shifts. However, without experimental data, a speculative data table cannot be provided.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and establish definitive atomic connections.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the molecule, for instance, between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the isopropyl group to the sulfonamide nitrogen and confirming the positions of the cyano and sulfonamide groups on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation patterns.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

ESI and APCI are soft ionization techniques that are well-suited for analyzing polar and moderately polar organic molecules like this compound. In ESI-MS, the molecule would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). APCI-MS would also be expected to yield a strong signal for the protonated molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₁N₃O₂S), the theoretical exact mass could be calculated. An experimental HRMS measurement would confirm this composition, distinguishing it from other molecules with the same nominal mass.

Due to the absence of published research containing this specific data, the creation of informative data tables and a detailed discussion of the research findings for this compound is not possible at this time. The scientific community has not yet published the in-depth characterization required to fulfill the requested analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, MS/MS analysis, typically performed using techniques like collision-induced dissociation (CID), would provide valuable information about its connectivity and fragmentation pathways.

In a typical experiment, the protonated molecule [M+H]⁺ of this compound would be selected in the first mass analyzer. Upon collisional activation, this precursor ion would be expected to fragment at its weakest bonds. The sulfonamide linkage and the isopropyl group are likely sites of initial cleavages.

Expected key fragmentation pathways would include:

Loss of the isopropyl group: A neutral loss of 42 Da (C₃H₆) from the precursor ion, resulting from the cleavage of the N-isopropyl bond.

Loss of SO₂: Cleavage of the C-S and S-N bonds could lead to the loss of sulfur dioxide (64 Da).

Cleavage of the sulfonamide bond: Scission of the S-N bond could generate fragments corresponding to the pyridine-sulfonyl moiety and the protonated isopropylamine (B41738).

Pyridine ring fragmentations: Further fragmentation of the pyridine ring structure can also occur, providing additional structural confirmation.

Table 1: Predicted Major MS/MS Fragments for [this compound+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
226.07184.0642.01[M+H - C₃H₆]⁺
226.07162.0564.02[M+H - SO₂]⁺
226.07105.03121.04[C₆H₄N₂]⁺ (cyanopyridine fragment)

Note: The m/z values are calculated based on the monoisotopic mass of the most common isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. For the closely related compound, 5-Cyano-N,N-dimethylpyridine-3-sulfonamide, the cyano group exhibits a sharp absorption band near 2240 cm⁻¹, and the sulfonamide S=O stretches appear in the range of 1150–1350 cm⁻¹. vulcanchem.com Similar absorption bands would be expected for the title compound.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The cyano (C≡N) group in organic compounds gives rise to a distinct and sharp Raman band in the 2100-2300 cm⁻¹ region. researchgate.netresearchgate.net This band's exact position can be sensitive to the local molecular environment. researchgate.netresearchgate.net The symmetric vibrations of the pyridine ring would also be observable in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Data for this compound

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)Vibration Type
Cyano (C≡N)IR, Raman~2230 - 2240Stretching
Sulfonamide (S=O)IR~1350 - 1300Asymmetric Stretching
Sulfonamide (S=O)IR~1170 - 1150Symmetric Stretching
N-H (Sulfonamide)IR~3300 - 3200Stretching
C-H (Aliphatic)IR, Raman~2980 - 2850Stretching
C=N, C=C (Pyridine)IR, Raman~1600 - 1400Ring Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the substituted pyridine ring.

The presence of the cyano and sulfonamide groups, both of which are electron-withdrawing, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The exact position of λmax and the molar absorptivity (ε) would need to be determined experimentally in a suitable solvent. By establishing a calibration curve based on Beer-Lambert's law, UV-Vis spectroscopy can serve as a straightforward and reliable method for quantifying the concentration of this compound in solution.

Electrochemical Methods for Compound Analysis

Electrochemical methods are employed to study the redox behavior of a compound, providing insights into its electron transfer properties.

Cyclic Voltammetry and Electro-oxidation Potentials

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. When applied to this compound, CV can be used to determine its oxidation and reduction potentials. The nitrogen atom in the pyridine ring and the sulfonamide group can potentially undergo electrochemical reactions. For instance, studies on other nitrogen-containing heterocyclic compounds have demonstrated that they can be electrochemically active. The resulting voltammogram would reveal the potentials at which the compound is oxidized or reduced, providing information about the stability of its different electronic states. For example, in a study of a different cyan-containing compound, 5-amino-6-cyano-3-hydroxybenzo[c]coumarin, cyclic voltammetry was used to investigate its electrochemical changes in a buffered solution. nih.gov

Amperometry and Conductometry in Detection

Amperometry and conductometry are other electrochemical techniques that could be applied to the analysis of this compound.

Amperometry: This technique measures the electric current as a function of time at a fixed potential. If the compound can be oxidized or reduced at a specific potential, amperometry can be used for its sensitive detection, for example, in the effluent of a chromatographic separation.

Conductometry: This method measures the electrical conductivity of a solution. While not specific, it could be used to monitor changes in the ionic concentration during reactions involving this compound, although its utility for direct quantification of the neutral compound is limited.

Crystallographic Analysis for Solid-State Structure

While specific crystallographic data for this compound is not publicly available, studies on analogous compounds suggest that the pyridine ring would be essentially planar, and the sulfonamide group would adopt a tetrahedral geometry around the sulfur atom. vulcanchem.com The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the nitrogen atom of the cyano or pyridine ring, which govern the packing of the molecules in the crystal lattice.

Potential Applications and Broader Research Impact of 5 Cyano N Isopropylpyridine 3 Sulfonamide

Exploration in Materials Science

The distinct electronic and structural features of 5-Cyano-N-isopropylpyridine-3-sulfonamide make it a candidate for investigation in several areas of materials science. The pyridine (B92270) ring offers a site for coordination, the cyano group can participate in intermolecular interactions and act as a functional handle, and the sulfonamide group is known for its ability to form strong hydrogen bonds.

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen atom and the nitrogen of the cyano group in this compound present potential coordination sites for metal ions. Pyridine and its derivatives are fundamental building blocks in coordination chemistry and are widely used as ligands in the synthesis of metal complexes and Metal-Organic Frameworks (MOFs). rsc.orgrsc.orgnih.gov MOFs are a class of porous materials with a crystalline structure consisting of metal ions or clusters coordinated to organic ligands.

Table 1: Potential Coordination Sites and Resulting Structures

Functional Group Potential Role in Coordination Possible Resulting Architectures
Pyridine Nitrogen Primary coordination site for metal ions Metal-organic complexes, 1D/2D/3D MOFs
Cyano Group Secondary or bridging coordination site Extended coordination polymers, Porous frameworks

Precursors for Polymer Synthesis

Sulfonamide-containing molecules have been successfully employed as monomers in the synthesis of various polymers. rsc.org Research has demonstrated the synthesis of polysulfamides and other sulfonamide-functionalized polymers through methods like step-growth polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.orgacs.org These polymers can exhibit interesting properties, such as pH-responsiveness. rsc.org

This compound could potentially serve as a monomer or a functional precursor in polymer synthesis. The molecule could be modified, for example, by introducing a polymerizable group like a vinyl moiety, to allow its incorporation into polymer chains. nih.govresearchgate.net The resulting polymers would feature pendant pyridine, cyano, and sulfonamide groups, which could impart specific functionalities such as metal-binding capabilities, altered solubility, or specific thermal properties. For instance, the incorporation of sulfonamide groups can influence the glass transition temperature and hydrolytic stability of polymers. nih.gov

Applications in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. The functional groups present in this compound are well-suited for directing the self-assembly of molecules into ordered supramolecular structures.

The sulfonamide group is a particularly effective hydrogen bond donor (N-H) and acceptor (S=O), capable of forming robust and directional hydrogen bonds. nih.gov This can lead to the formation of predictable patterns, such as dimers or chains, in the solid state. The pyridine ring can participate in π-π stacking interactions, while the cyano group can engage in dipole-dipole interactions or act as a weak hydrogen bond acceptor. The combination of these interactions makes this molecule a promising candidate for crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. rsc.org Pyridine-amide based ligands, which share functional similarities, have been extensively used to create a wide variety of discrete supramolecular assemblies. nih.govrsc.org

Considerations in Agrochemical Development

The structural motifs found in this compound are present in numerous biologically active compounds, including those with applications in agriculture. rsc.orgnih.gov This suggests that the molecule and its analogues could be of interest in the development of new agrochemicals.

Design of Herbicidal or Insecticidal Analogues

A significant body of research has established that compounds containing pyridine and sulfonamide moieties possess potent herbicidal activity. rsc.orggoogle.comgoogle.comresearchgate.net The sulfonylurea and triazolopyrimidine sulfonamide classes of herbicides are prominent examples. google.comresearchgate.net These herbicides often act by inhibiting key enzymes in plants, such as acetohydroxyacid synthase (AHAS). Given that this compound contains both the pyridine and sulfonamide groups, it represents a valid scaffold for the design of novel herbicidal analogues. By modifying the substituents on the pyridine ring and the sulfonamide nitrogen, it may be possible to develop compounds with high efficacy against specific weeds, potentially with selectivity for certain crops. google.comnih.govacs.org

Furthermore, pyridine-containing natural products and their derivatives have shown insecticidal properties. nih.gov For example, Pyripyropene A, a metabolite with a pyridine moiety, is effective against pests like aphids and whiteflies. nih.gov This raises the possibility that analogues of this compound could be investigated for insecticidal activity, targeting different biological pathways in insects.

Table 2: Structural Features and Potential Agrochemical Activity

Structural Moiety Known Agrochemical Relevance Potential Target Organisms
Pyridine Sulfonamide Core structure in many commercial herbicides (e.g., sulfonylureas) Weeds (Broadleaf and Grasses)
Pyridine Ring Present in various insecticides and fungicides Insects (e.g., Aphids, Whiteflies), Fungi

Evaluation of Environmental Fate (non-toxicological, e.g., degradation pathways)

An essential aspect of developing new agrochemicals is understanding their environmental fate, including how they break down in soil and water. The biodegradation of sulfonamides, particularly those used as antibiotics, has been a subject of study. nih.gov This research indicates that microorganisms can degrade sulfonamide compounds, although the rates and pathways can vary depending on the specific chemical structure and environmental conditions. nih.gov

The typical degradation of sulfonamides can be initiated by the cleavage of the molecule, for example, at the S-N bond. epa.gov The resulting fragments, such as substituted pyridines and aminophenols, would then undergo further degradation. epa.gov The environmental persistence of this compound would depend on the susceptibility of its pyridine ring and sulfonamide linkage to microbial and abiotic degradation processes like hydrolysis and photolysis. Understanding these potential degradation pathways is crucial for assessing the environmental impact of any new agrochemical candidate. nih.govnih.govacs.org The KEGG Pathway Database provides general metabolic pathways for xenobiotics, which can serve as a reference for predicting potential degradation routes. genome.jp

Role in Dye Chemistry and Pigment Development

Currently, there is no publicly available research or documentation detailing the use or potential application of this compound in the fields of dye chemistry or pigment development. The synthesis and properties of azo dyes, a major class of colorants, often involve the diazotization of primary aromatic amines and subsequent coupling with electron-rich species. While sulfonamide-containing compounds can be utilized in dye synthesis, no specific examples or studies involving this compound have been reported. The structural features of the molecule, including the cyano and isopropylsulfonamide groups, could theoretically influence its chromophoric properties, but without experimental data, any discussion remains purely speculative.

Comparative Analysis with Other Pyridine-Sulfonamide Derivatives in Research

Due to the absence of direct research on this compound, a comparative analysis must be drawn from data on structurally similar compounds. The core pyridine-3-sulfonamide (B1584339) scaffold is a versatile platform that has been explored for various biological activities. For instance, derivatives of this scaffold have been investigated as carbonic anhydrase inhibitors and for their antifungal properties.

A plausible, though undocumented, synthetic route for the closely related 5-Cyano-N,N-dimethylpyridine-3-sulfonamide involves the sulfonation of 5-cyanopyridine followed by amination with dimethylamine. It is reasonable to assume a similar pathway could be employed for the synthesis of this compound using isopropylamine (B41738).

The electronic properties of the pyridine ring, influenced by the electron-withdrawing cyano group at the 5-position and the sulfonamide group at the 3-position, are key to the reactivity and potential applications of these compounds. The nature of the substituent on the sulfonamide nitrogen (in this case, an isopropyl group) would further modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological activity.

Below is a comparative table of related pyridine-sulfonamide derivatives, highlighting the variations in their structures. This table underscores the modular nature of this chemical class, where different substituents can be introduced to tune the properties of the final compound.

Compound NameMolecular FormulaKey Substituents
This compoundC9H11N3O2SCyano (C5), Isopropylsulfonamide (C3)
5-Cyano-N,N-dimethylpyridine-3-sulfonamideC8H9N3O2SCyano (C5), Dimethylsulfonamide (C3)
5-Cyano-N-ethylpyridine-3-sulfonamideC8H9N3O2SCyano (C5), Ethylsulfonamide (C3)
Pyridine-3-sulfonamideC5H6N2O2SUnsubstituted Pyridine Ring

Future Directions and Emerging Research Opportunities for 5 Cyano N Isopropylpyridine 3 Sulfonamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of functionalized pyridines and their sulfonamide derivatives is an active area of research, with a continuous drive towards more efficient, selective, and sustainable methods. acs.orgnih.gov Future efforts concerning 5-Cyano-N-isopropylpyridine-3-sulfonamide will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

A key intermediate in the synthesis of such compounds is pyridine-3-sulfonyl chloride. google.comgoogle.com Traditional methods for its production can involve harsh reagents. google.com Novel approaches, such as those utilizing a diazonium salt of 3-aminopyridine (B143674) with a copper catalyst and thionyl chloride, or the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride, are being refined for better efficiency and scalability. google.comgoogle.com

The subsequent amination of the sulfonyl chloride is a critical step. Recent advancements in transition-metal-free amination using magnesium amides present a promising avenue for the synthesis of N-substituted pyridine (B92270) sulfonamides. acs.orgresearchgate.net These methods offer the potential for milder reaction conditions and improved functional group tolerance compared to traditional approaches that often rely on pyridine as a base. cbijournal.com

Furthermore, the development of catalytic systems for the direct C-H functionalization of pyridine rings could revolutionize the synthesis of precursors to this compound. Iridium-catalyzed dehydrogenative heterocondensation of amino alcohols represents an innovative strategy for constructing meta-functionalized pyridines. nih.gov The exploration of such catalytic cycles could lead to more atom-economical and environmentally benign synthetic routes.

Synthetic Strategy Description Potential Advantages Relevant Research
Novel Sulfonyl Chloride Synthesis Developing improved methods for producing pyridine-3-sulfonyl chloride from precursors like 3-aminopyridine or pyridine-3-sulfonic acid.Higher yields, reduced waste, and safer reaction conditions. google.comgoogle.com
Transition-Metal-Free Amination Utilizing magnesium amides for the amination of pyridine sulfonyl chlorides.Milder conditions, broader substrate scope, and avoidance of transition metal catalysts. acs.orgresearchgate.net
Dehydrogenative Heterocondensation Iridium-catalyzed synthesis of meta-functionalized pyridines from amino alcohols.High atom economy and innovative approach to pyridine ring formation. nih.gov
Flow Chemistry Implementation of continuous flow reactors for synthesis.Enhanced control over reaction parameters, improved safety, and potential for autonomous optimization. rsc.org

Development of Highly Selective and Potent Biological Probes (pre-clinical)

While the specific biological targets of this compound are not yet fully elucidated, the broader class of pyridine sulfonamides has demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects. researchgate.netresearchgate.netrsc.orgeurjchem.com This provides a strong rationale for the development of this compound and its analogs as selective biological probes for preclinical research.

For instance, pyridine-3-sulfonamide (B1584339) derivatives have been investigated as inhibitors of phosphatidylinositol 4-kinases (PI4Ks), which are crucial for the replication of certain viruses. researchgate.net Other substituted pyridines have been developed as potent inhibitors of LIMK1/2, kinases involved in regulating cell morphology and motility. acs.org The structural motifs within this compound—the cyano group and the N-isopropylsulfonamide—offer distinct opportunities for generating molecular interactions that could be fine-tuned to achieve high potency and selectivity for a particular biological target.

Future research should involve screening this compound against a broad panel of kinases and other enzymes to identify its primary cellular targets. Once a target is identified, medicinal chemistry efforts can be directed towards synthesizing a library of analogs to establish a clear structure-activity relationship (SAR). This will be instrumental in optimizing the compound into a highly selective and potent probe for studying the biological function of its target in disease models. The development of such probes is a critical step in the validation of new drug targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.net These computational tools can be leveraged at multiple stages in the research and development of this compound.

One key application is in the prediction of biological activities. ML models can be trained on large datasets of known compounds and their biological activities to predict the potential targets and potency of new molecules like this compound. nih.govacs.org For example, ML models have been successfully used to predict the activity of aromatase inhibitors. nih.gov Similar models could be developed for targets relevant to the pyridine sulfonamide class.

AI/ML Application Description Potential Impact Relevant Research
Bioactivity Prediction Using ML models to predict the biological targets and potency of novel compounds.Faster identification of potential therapeutic applications and prioritization of compounds for screening. nih.govacs.orgnih.gov
Retrosynthesis Planning Employing AI to design novel and efficient synthetic routes.Discovery of more innovative and cost-effective synthesis strategies. cas.org
Reaction Optimization Integrating ML with automated flow chemistry systems to rapidly optimize reaction conditions.Accelerated synthesis of compound libraries and improved reaction yields and purity. rsc.orgresearchgate.net

Investigation of Sustainable Production and Lifecycle Assessments

As the chemical industry moves towards greener and more sustainable practices, it is crucial to consider the environmental impact of producing specialty chemicals like this compound. Future research should focus on developing sustainable production methods and conducting comprehensive lifecycle assessments (LCAs).

Sustainable synthesis of the pyridine core can be achieved through catalytic routes that utilize renewable feedstocks or employ more environmentally friendly catalysts. acs.orgrsc.org For example, the use of reusable, surface-modified vials as catalysts for pyridine synthesis represents a step towards more sustainable manufacturing processes. acs.org

A lifecycle assessment provides a holistic view of the environmental impacts associated with a chemical product, from raw material extraction to its final disposal. acs.orgicca-chem.org Conducting an LCA for this compound would involve quantifying resource consumption and emissions at each stage of its production and use. acs.org This data is invaluable for identifying hotspots in the manufacturing process where environmental performance can be improved. cia.org.uk Furthermore, social life cycle metrics can also be considered to assess the social impacts along the value chain. wbcsd.org

Potential for Multitargeting and Polypharmacology Approaches

The "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple targets. nih.gov This approach can lead to enhanced efficacy and a lower likelihood of developing drug resistance. Given that many small molecule kinase inhibitors are known to interact with multiple kinases, there is significant potential to explore the polypharmacological profile of this compound. nih.gov

Future research could involve computational and experimental screening of this compound against a panel of related targets, such as different kinase families. nih.gov If the compound is found to have a desirable multitargeting profile, this could open up new therapeutic opportunities, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated. nih.gov The pyridine scaffold is prevalent in a significant number of FDA-approved drugs, many of which are kinase inhibitors, highlighting the therapeutic potential of this chemical class. rsc.org

Challenges and Overcoming Limitations in Research and Development

Despite the promising opportunities, the research and development of this compound are not without challenges. A primary hurdle is the lack of specific biological data for this particular compound. Overcoming this will require initial investment in broad biological screening to identify its primary targets.

The synthesis of specifically substituted pyridines can also be challenging. nih.gov Developing regioselective and high-yielding synthetic routes for this compound and its analogs will be crucial for generating sufficient quantities for preclinical studies. acs.org

Furthermore, as with any potential therapeutic agent, issues such as metabolic stability, solubility, and off-target effects will need to be addressed. nih.govnih.gov The incorporation of a pyridine ring can sometimes improve these properties, but this needs to be experimentally verified for each specific compound. nih.gov Overcoming these limitations will require a multidisciplinary approach that combines synthetic chemistry, molecular biology, and computational modeling.

Conclusion and Outlook on the Research Significance of 5 Cyano N Isopropylpyridine 3 Sulfonamide

Summary of Key Research Advancements

Direct and extensive research focused exclusively on 5-Cyano-N-isopropylpyridine-3-sulfonamide is in its nascent stages. The compound is cataloged in chemical databases such as PubChem with the identifier CID 146048006, which confirms its synthesis and existence. nih.gov However, dedicated studies detailing its specific biological activities or synthetic optimization are not yet prevalent in the public domain.

The primary research advancements relevant to this compound are therefore drawn from studies of structurally analogous pyridine (B92270) sulfonamide derivatives. These related compounds have shown a broad spectrum of biological activities, which provides a foundational rationale for the potential of the target compound. For instance, various pyridine acyl sulfonamide derivatives have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors, with some exhibiting significant anti-inflammatory and antitumor properties. nih.gov

Furthermore, research into other functionalized pyridine-based N-sulfonamides has revealed promising antiviral and antimicrobial characteristics. acs.orgacs.org Studies have demonstrated that strategic modifications to the pyridine sulfonamide core can yield compounds with notable inhibitory activity against various pathogens and enzymes. acs.orgacs.org For example, certain derivatives have shown efficacy against Klebsiella pneumoniae and Staphylococcus aureus. acs.org The synthesis of novel sulfonamide derivatives and their subsequent evaluation for antimicrobial and anticancer activities is a recurring theme in the current body of scientific literature. researchgate.netnih.gov

The synthesis of precursors, such as 3-cyanopyridine-N-oxide, is also a well-documented area of research, providing established pathways that could be adapted for the production of this compound and its analogs. patsnap.com

Prospective Impact on Chemical Science and Related Fields

The prospective impact of this compound on chemical science, particularly medicinal chemistry, is significant. The core structure of this compound, featuring a pyridine ring, a cyano group, and a sulfonamide moiety, presents a versatile scaffold for further chemical exploration and drug discovery.

The sulfonamide group is a well-established pharmacophore known for its role in a wide range of drugs, including antibacterial and diuretic agents. The pyridine ring is another key heterocyclic motif prevalent in pharmaceuticals due to its ability to engage in various biological interactions. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enhancing the binding affinity of the molecule to biological targets.

Given the demonstrated activities of related pyridine sulfonamides, this compound could serve as a lead compound for the development of new:

Anti-inflammatory agents: By targeting enzymes like COX-2. nih.gov

Anticancer therapeutics: Through mechanisms such as the inhibition of carbonic anhydrase isozymes, which are implicated in tumor progression.

Antimicrobial and antiviral drugs: Leveraging the known bioactivity of the sulfonamide and pyridine moieties against various pathogens. acs.orgacs.org

The exploration of this compound and its derivatives could lead to the discovery of novel structure-activity relationships (SAR), providing deeper insights into the chemical features required for specific biological effects.

Unanswered Questions and Future Avenues for Investigation

The current state of knowledge surrounding this compound leaves several questions unanswered, paving the way for future research endeavors.

Key unanswered questions include:

What is the full spectrum of biological activity of this compound?

What are its specific molecular targets?

What is the optimal and most efficient synthetic route for its large-scale production?

How does the N-isopropyl group influence the compound's pharmacokinetic and pharmacodynamic properties compared to other alkyl substituents?

Future avenues for investigation should therefore focus on:

Comprehensive Biological Screening: A systematic evaluation of this compound against a wide panel of biological targets, including various enzymes, receptors, and microbial strains.

Mechanism of Action Studies: Once a significant biological activity is identified, in-depth studies to elucidate the precise mechanism by which the compound exerts its effects are crucial.

Synthetic Methodology Development: The development of robust and scalable synthetic methods will be essential for producing sufficient quantities of the compound for further research and potential commercialization.

Analogue Synthesis and SAR Studies: The synthesis and biological testing of a library of related compounds with variations in the substituents on the pyridine ring and the sulfonamide nitrogen will help in building a comprehensive structure-activity relationship profile. This will guide the rational design of more potent and selective derivatives.

Computational and Crystallographic Studies: Molecular modeling and X-ray crystallography can provide valuable insights into the binding modes of this compound with its biological targets, further aiding in the design of improved analogues. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Cyano-N-isopropylpyridine-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyridine-sulfonamide derivatives typically involves multi-step reactions. A plausible route includes:

Sulfonylation : Reacting pyridine-3-sulfonyl chloride with isopropylamine under controlled pH (e.g., pH 8–9) in a polar aprotic solvent like DMF or DMSO to form the sulfonamide bond .

Cyanide Introduction : Introducing the cyano group at the 5-position via nucleophilic substitution or palladium-catalyzed cyanation. Optimize temperature (60–80°C) and catalyst loading (e.g., CuCN) to minimize side reactions .

  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Use column chromatography with silica gel (ethyl acetate/hexane gradient) for purification. Polar aprotic solvents enhance reaction rates and intermediate solubility .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm, sulfonamide NH at δ 5.5–6.0 ppm) .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry to verify molecular ion peaks ([M+H]+^+ expected for C9_9H12_{12}N3_3O2_2S) and quantify purity (>95%) .
  • FT-IR : Validate functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}, cyano C≡N at 2200–2260 cm1^{-1}) .

Q. How should this compound be stored to maintain stability, and what are its known decomposition products?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture-induced degradation .
  • Decomposition Products : Thermal or photolytic decomposition may yield sulfonic acids, pyridine derivatives, and cyanide byproducts. Monitor via GC-MS for volatile fragments (e.g., HCN, SO2_2) under stress conditions (60°C, UV exposure) .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) be employed to predict the binding affinity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

Target Preparation : Retrieve the 3D structure of the target protein (e.g., carbonic anhydrase) from the PDB. Remove water molecules and add polar hydrogens .

Ligand Preparation : Generate 3D conformers of this compound using Open Babel, ensuring correct tautomerization and protonation states at physiological pH .

Docking Parameters : Set a grid box (20 Å × 20 Å × 20 Å) covering the active site. Use AutoDock Vina’s scoring function to rank binding poses. Validate results with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .

  • Interpretation : Analyze hydrogen bonds (e.g., sulfonamide with Thr199 in carbonic anhydrase) and hydrophobic interactions (isopropyl group with Val121) .

Q. What strategies can resolve contradictions in bioactivity data between in vitro assays and computational predictions for sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Data Validation : Replicate in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Computational Refinement : Adjust docking parameters (e.g., solvent model, flexible side chains) or use free-energy perturbation (FEP) to account for entropy changes .
  • Structural Analysis : Perform X-ray crystallography of the ligand-target complex to resolve discrepancies between predicted and observed binding modes .

Q. What experimental approaches are recommended for establishing structure-activity relationships (SAR) of this compound derivatives in drug discovery contexts?

  • Methodological Answer :

Derivative Synthesis : Synthesize analogs with variations at the cyano (e.g., replace with CF3_3) or isopropyl groups (e.g., cyclopropyl substitution) .

Bioactivity Profiling : Test analogs in target-specific assays (e.g., kinase inhibition, antibacterial activity) and correlate substituent effects with IC50_{50} values .

QSAR Modeling : Use partial least squares (PLS) regression or machine learning (e.g., Random Forest) to link molecular descriptors (logP, polar surface area) to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.